5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-amino-1-benzylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXFBPVQOBHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349770 | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91091-13-3 | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
This compound is a heterocyclic compound of significant interest due to its versatile applications as a building block in the synthesis of more complex molecules with potential biological activities. The pyrazole core is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable precursor for various derivatives. This guide will focus on the most prevalent and efficient methods for its preparation.
Primary Synthetic Pathways
Two principal synthetic strategies have been established for the synthesis of this compound: a two-component condensation reaction and a three-component one-pot synthesis.
Two-Component Reaction: Benzylhydrazine and Ethoxymethylenemalononitrile
The most widely reported and reliable method for synthesizing this compound involves the condensation reaction between benzylhydrazine and ethoxymethylenemalononitrile.[1] This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol to yield the desired pyrazole.
Three-Component Reaction: Benzaldehyde, Malononitrile, and Hydrazine
A more convergent approach involves a one-pot, three-component reaction of benzaldehyde, malononitrile, and a hydrazine derivative.[2] This method often utilizes a catalyst to promote the formation of the pyrazole ring system. While this can be an efficient route, it may sometimes lead to the formation of byproducts depending on the reaction conditions.
Experimental Protocols
Detailed Protocol for the Two-Component Synthesis
This protocol is based on the reaction of benzylhydrazine and ethoxymethylenemalononitrile, which is a common and high-yielding method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3]
Materials:
-
Benzylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (absolute)
-
Ethyl acetate
-
Water (distilled)
-
Glass reactor (25 mL) with magnetic stirrer and reflux condenser
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, add benzylhydrazine (1.2 mmol) to absolute ethanol (2 mL) in a 25 mL glass reactor equipped with a magnetic stirrer.
-
Slowly add ethoxymethylenemalononitrile (1.2 mmol) to the stirring solution.
-
Carefully heat the reaction mixture to reflux and maintain for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water (30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound and its analogs.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Solvents | Reaction Time | Typical Yields |
| Two-Component | Benzylhydrazine, Ethoxymethylenemalononitrile | None (thermal) | Ethanol | 2-4 hours | 70-95% |
| Three-Component | Benzaldehyde, Malononitrile, Hydrazine | FeCl3/PVP, LDH@PTRMS@DCMBA@CuI | Water/Ethanol, Water/PEG-400 | 15 min - 7 hours | 85-97% |
Table 2: Reaction Conditions for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles
| Aryl Hydrazine | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzylhydrazine | Ethanol | Reflux | 4 h | ~70% (estimated) | [1] |
| Phenylhydrazine | Ethanol | Reflux | 4 h | Not Specified | [3] |
| Fluorinated Aryl Hydrazines | Ethanol | Reflux | Not Specified | High | [3] |
| Various Aryl Hydrazines | Water/PEG-400 | Not Specified | 2-4 h | up to 97% |
Mandatory Visualizations
Workflow for the Two-Component Synthesis
Caption: Workflow for the two-component synthesis of the target molecule.
Signaling Pathway of the Two-Component Reaction Mechanism
Caption: Proposed reaction mechanism for the two-component synthesis.
References
An In-depth Technical Guide to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
CAS Number: 91091-13-3
Molecular Formula: C₁₁H₁₀N₄
Molecular Weight: 198.22 g/mol
Introduction
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the 5-aminopyrazole class of molecules. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives. While specific biological data for this compound is not extensively documented in publicly available literature, the 5-aminopyrazole core is a well-established pharmacophore found in compounds targeting a range of biological targets, including protein kinases. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and key physicochemical properties of this compound, drawing upon established methodologies for related compounds.
Physicochemical Properties
While experimentally determined physicochemical data for this compound is limited, a summary of key properties for the core chemical structure is presented below. These values are critical for researchers in designing experimental protocols, particularly for solubility and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₄ | PubChem |
| Molecular Weight | 198.22 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 198.090546 g/mol | PubChem |
| Monoisotopic Mass | 198.090546 g/mol | PubChem |
| Topological Polar Surface Area | 78.1 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 239 | PubChem |
Synthesis
The synthesis of this compound is typically achieved through the condensation reaction of benzylhydrazine with a suitable three-carbon electrophile, most commonly (ethoxymethylidene)malononitrile. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of ethanol to yield the pyrazole ring system.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of related 5-aminopyrazoles.
Materials:
-
Benzylhydrazine
-
(Ethoxymethylidene)malononitrile
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylhydrazine (1.0 equivalent) in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
To this stirring solution, add (ethoxymethylidene)malononitrile (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially
Spectroscopic data for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, based on the known data for its phenyl analog and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | s | 1H | Pyrazole H-3 |
| ~7.4 - 7.2 | m | 5H | Phenyl-H |
| ~6.5 | br s | 2H | -NH₂ |
| ~5.3 | s | 2H | -CH₂-Ph |
Note: Data is estimated based on analogs. The pyrazole proton is a singlet. The five protons of the benzyl group's phenyl ring will appear as a multiplet. The amino protons will likely be a broad singlet, and the benzylic methylene protons will be a sharp singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~153 | Pyrazole C-5 |
| ~143 | Pyrazole C-3 |
| ~136 | Phenyl C-ipso |
| ~129 | Phenyl C-ortho/meta |
| ~128 | Phenyl C-para |
| ~118 | -CN |
| ~80 | Pyrazole C-4 |
| ~55 | -CH₂-Ph |
Note: Data is estimated based on analogs.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amine) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2220 | C≡N stretching (nitrile) |
| ~1640 | N-H bending (amine) |
| ~1590, 1490, 1450 | C=C stretching (aromatic and pyrazole rings) |
Note: Data is estimated based on analogs such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[1][2]
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 198.09 | [M]⁺ (Molecular Ion) |
| 199.10 | [M+H]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Note: The molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.22 g/mol .[3] The base peak is expected to be the tropylium ion resulting from the cleavage of the benzyl group.
Experimental Protocol: Synthesis
The synthesis of this compound can be achieved via the condensation of benzylhydrazine and ethoxymethylenemalononitrile.[3][4] The following protocol is adapted from established procedures for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Reaction:
Benzylhydrazine + Ethoxymethylenemalononitrile → this compound
Materials:
-
Benzylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (absolute)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (2 mL).
-
Slowly add ethoxymethylenemalononitrile (1.2 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield this compound as a solid.
Visualizations
The following diagrams illustrate the synthetic workflow and the proposed reaction mechanism.
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism for the synthesis.
References
Navigating the Spectroscopic Landscape of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: A Technical Guide
The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile has been reported, indicating its accessibility for further study.[1] The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, making the detailed characterization of its derivatives a crucial step in the drug discovery process. NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure and connectivity of such compounds.
Anticipated ¹H and ¹³C NMR Spectral Features
Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR signals can be anticipated. The exact chemical shifts will be influenced by the solvent used for analysis.
¹H NMR:
-
Amino Protons (NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
Pyrazole Proton (H3): A singlet corresponding to the proton at the 3-position of the pyrazole ring.
-
Benzyl Protons (CH₂ and C₆H₅): A singlet for the methylene (-CH₂-) protons and a set of multiplets for the aromatic protons of the benzyl group. The aromatic protons may exhibit complex splitting patterns depending on their electronic environment.
¹³C NMR:
-
Quaternary Carbons: Signals corresponding to the carbon atoms of the nitrile group (-CN), C4, and C5 of the pyrazole ring, and the ipso-carbon of the benzyl group.
-
Methine Carbons: Signals for the CH carbons of the benzyl aromatic ring.
-
Methylene Carbon: A signal for the benzylic -CH₂- carbon.
Data Presentation
Due to the absence of specific literature data, the following tables are presented as templates for the recording of experimental ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
Table 2: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. This protocol can be adapted based on the specific instrumentation and experimental requirements.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can significantly affect the chemical shifts, particularly for exchangeable protons like those of the amino group.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Data Acquisition:
-
Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which is particularly useful for assigning the aromatic protons of the benzyl group.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond ¹H-¹³C correlations, allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the signals in both ¹H and ¹³C NMR spectra based on chemical shift predictions, coupling information, and data from 2D NMR experiments.
Visualization of Molecular Structure
To aid in the interpretation of the NMR data, a 2D diagram of this compound is provided below, generated using the DOT language.
Figure 1. 2D structure of this compound.
This guide serves as a foundational resource for the NMR analysis of this compound. The successful acquisition and interpretation of its NMR spectra will be instrumental in confirming its chemical identity and paving the way for its further investigation in the context of drug discovery and development.
References
In-Depth Technical Guide: FT-IR Spectrum of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the characteristic vibrational frequencies of the molecule's functional groups, outlines a standard experimental protocol for its synthesis and spectroscopic analysis, and presents a visual workflow of the experimental process.
Introduction
This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. These scaffolds are prevalent in a wide range of biologically active molecules, exhibiting diverse pharmacological properties. The structural features of this particular molecule, including the amino group, the nitrile functionality, the pyrazole ring, and the benzyl substituent, all contribute to a unique infrared spectroscopic signature. Understanding this FT-IR spectrum is crucial for the structural elucidation and characterization of this and related compounds in research and development settings.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3480 - 3300 | Strong, often two bands | Amino (N-H) | Asymmetric and symmetric stretching |
| 3250 - 3100 | Medium | Aromatic C-H | Stretching |
| 2230 - 2210 | Strong, sharp | Nitrile (C≡N) | Stretching |
| 1650 - 1600 | Medium to Strong | Amino (N-H) | Scissoring (bending) |
| 1600 - 1450 | Medium to Weak | C=C and C=N (pyrazole ring and aromatic ring) | Stretching |
| 1500 - 1400 | Medium | C-N | Stretching |
| 750 - 700 | Strong | Aromatic C-H (monosubstituted benzene) | Out-of-plane bending |
| 700 - 650 | Strong | Aromatic C-H (monosubstituted benzene) | Out-of-plane bending |
Experimental Protocols
The following sections describe a typical experimental procedure for the synthesis and subsequent FT-IR analysis of this compound.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the condensation reaction of benzylhydrazine with (ethoxymethylene)malononitrile.
Materials:
-
Benzylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Ethyl acetate
-
Water
-
Glass reactor (25 mL) with magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 25 mL glass reactor equipped with a magnetic stirrer and reflux condenser, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (5 mL).
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
FT-IR Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Potassium Bromide (KBr) press
Procedure:
-
Take a small amount (1-2 mg) of the dried, purified this compound.
-
Thoroughly grind the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a KBr press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and characterization process.
Physical and chemical properties of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its key characteristics, experimental protocols for its synthesis and analysis, and explores its reactivity and potential pharmacological applications.
Core Physical and Chemical Properties
This compound is a multifaceted organic compound with the molecular formula C₁₁H₁₀N₄ and a molecular weight of 198.22 g/mol . Its chemical structure features a pyrazole ring substituted with an amino group, a benzyl group, and a cyano group, which contribute to its specific chemical reactivity and potential for biological activity.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 91091-13-3 | |
| Molecular Formula | C₁₁H₁₀N₄ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | 141.2-142.7 °C | |
| Boiling Point (Predicted) | 444.4 ± 40.0 °C | |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | |
| pKa (Predicted) | 0.26 ± 0.10 | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |
Solubility and Stability:
While quantitative solubility data is not extensively documented, empirical evidence from synthesis protocols suggests solubility in organic solvents such as ethanol and ethyl acetate. The compound can be purified by recrystallization from ethanol. For long-term storage and to maintain its integrity, it is recommended to store the compound at 2-8°C under an inert atmosphere and protected from light.
Experimental Protocols
Synthesis of this compound
A prevalent and effective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation reaction between an aryl hydrazine and (ethoxymethylene)malononitrile. This approach offers high regioselectivity.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
In a 25 mL glass reactor maintained under a nitrogen atmosphere, add benzylhydrazine (1.2 mmol) to absolute ethanol (2 mL) with magnetic stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Carefully bring the reaction mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, cool the crude mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Purification and Analysis
Purification:
The primary method for the purification of this compound is recrystallization from hot ethanol. This process effectively removes unreacted starting materials and byproducts.
Analysis:
The identity and purity of the synthesized compound can be confirmed using various analytical techniques. While a specific High-Performance Liquid Chromatography (HPLC) method for this compound is not detailed in the literature, a general reversed-phase HPLC method for a related pyrazole derivative can be adapted as a starting point.
Table 2: Suggested Starting Conditions for HPLC Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined (UV-Vis scan recommended) |
| Column Temperature | 40°C |
Further characterization can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity
The chemical behavior of this compound is dictated by its functional groups. The exocyclic amino group provides a site for nucleophilic attack, while the pyrazole ring itself can participate in various reactions. The carbonitrile group can undergo hydrolysis to a carboxamide under acidic conditions.
Reactivity Workflow:
Caption: Key reactivity pathways of this compound.
Potential Biological Activity
While specific biological studies on this compound are not extensively reported, the broader class of 5-aminopyrazole derivatives has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.
Kinase Inhibition
The 5-aminopyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives have shown potent and selective inhibition of various kinases, including p38α MAP kinase and Interleukin-1 receptor-associated kinase 4 (IRAK4). These kinases are implicated in inflammatory diseases and cancer, making 5-aminopyrazole derivatives attractive candidates for drug discovery.
Potential Kinase Inhibition Signaling Pathway:
Caption: Hypothesized mechanism of kinase inhibition.
Antimicrobial Activity
Various derivatives of 5-aminopyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. Some of these compounds have demonstrated moderate to high inhibitory activity, suggesting the potential of this chemical class in the development of new anti-infective agents.
Conclusion
This compound is a compound with well-defined physical and chemical properties and a straightforward synthetic route. Its structural features, particularly the 5-aminopyrazole core, suggest a high potential for biological activity, most notably as a kinase inhibitor and an antimicrobial agent. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic and agrochemical applications of this and related compounds. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its potential.
Purity Analysis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental protocols for various analytical techniques, presents data in a structured format, and includes visualizations to clarify workflows and concepts.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocyclic diamine with two adjacent nitrogen atoms. Due to their diverse biological activities, pyrazole-containing compounds are of significant interest in medicinal chemistry. The purity of synthetic intermediates like this compound is a crucial parameter that is strictly regulated in the pharmaceutical industry. This guide details a multi-pronged approach to purity analysis, employing chromatographic, spectroscopic, and other analytical techniques to ensure the quality of this important building block.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the condensation reaction of benzylhydrazine with (ethoxymethylene)malononitrile.[1][2]
Understanding the synthetic pathway is fundamental to identifying potential impurities. The primary impurities can be categorized as:
-
Unreacted Starting Materials:
-
Benzylhydrazine
-
(Ethoxymethylene)malononitrile
-
-
Reaction By-products: Arising from side reactions or incomplete reactions.
-
Degradation Products: Resulting from instability of the final product under certain conditions (e.g., hydrolysis, oxidation).[3][4][5][6]
A thorough purity analysis should aim to separate, identify, and quantify these potential impurities.
Analytical Methodologies for Purity Determination
A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic compounds and for quantifying impurities. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions: The following table summarizes typical starting conditions for method development.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For quantification of specific impurities, a reference standard for each impurity is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. This method can be particularly useful for detecting residual starting materials.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable solvent like dichloromethane or methanol.
-
GC Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (split or splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 10 min |
| MS Conditions | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structural elucidation and can also be used for quantitative purity determination (qNMR). ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For qNMR, a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) is added.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Data Analysis:
-
Qualitative: Identify the signals corresponding to this compound and any impurity signals.
-
Quantitative (qNMR): The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula and assess the purity of a compound. For a pure sample of this compound (C₁₁H₁₀N₄), the theoretical elemental composition is:
-
Carbon (C): 66.65%
-
Hydrogen (H): 5.08%
-
Nitrogen (N): 28.27%
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for a high-purity sample.
Data Presentation
The quantitative data from the various analytical techniques should be summarized in a clear and organized manner.
Table 1: Summary of Purity Analysis Data for a Typical Batch of this compound
| Analytical Technique | Parameter | Result | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.5% | ≥ 99.0% |
| Individual Impurity | < 0.1% | ≤ 0.15% | |
| Total Impurities | 0.5% | ≤ 1.0% | |
| GC-MS | Benzylhydrazine | Not Detected | ≤ 0.1% |
| (Ethoxymethylene)malononitrile | Not Detected | ≤ 0.1% | |
| ¹H NMR | Purity (qNMR) | 99.2% | ≥ 98.5% |
| Elemental Analysis | % Carbon | 66.51% | 66.25% - 67.05% |
| % Hydrogen | 5.12% | 4.68% - 5.48% | |
| % Nitrogen | 28.15% | 27.87% - 28.67% |
Visualizations
Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using the DOT language.
Caption: Overall workflow for the purity analysis of the target compound.
Caption: Synthesis pathway and potential sources of impurities.
Conclusion
The purity analysis of this compound requires a multi-faceted analytical approach. By combining chromatographic techniques like HPLC and GC-MS with spectroscopic methods such as NMR, and confirming with elemental analysis, a comprehensive and reliable assessment of the compound's purity can be achieved. The methodologies and data presented in this guide provide a solid framework for researchers, scientists, and drug development professionals to establish robust quality control procedures for this important pharmaceutical intermediate. It is essential that all analytical methods are properly validated according to regulatory guidelines to ensure the accuracy and reliability of the results.
References
- 1. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document outlines the common starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in accessible formats and visualizing synthetic pathways.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. The pyrazole core is a prominent feature in numerous pharmaceuticals and agrochemicals. This guide focuses on the two most prevalent and efficient methods for its synthesis: a two-component reaction and a three-component one-pot synthesis.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be efficiently achieved through two primary routes, each employing different starting materials.
Route 1: Two-Component Synthesis
This is a direct and widely used method involving the condensation of (ethoxymethylene)malononitrile with benzylhydrazine.[1][2] The reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol.
Route 2: Three-Component One-Pot Synthesis
This approach involves the reaction of an aromatic aldehyde (in this case, benzaldehyde, which is a precursor to the benzyl group on the hydrazine), malononitrile, and a hydrazine.[3][4] For the specific synthesis of the title compound, benzylhydrazine would be used. This reaction is often catalyzed and proceeds through the initial formation of a benzylidenemalononitrile intermediate.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are structurally related to the target compound and indicative of the expected outcomes.
Table 1: Two-Component Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles
| Aryl Hydrazine Reactant | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Phenylhydrazine | Ethanol | 4 | 84 | 138.5-139.6 | [5] |
| 4-Methoxyphenylhydrazine | Ethanol | 4 | 68 | 148.4-148.8 | [5] |
| Perfluorophenylhydrazine | Ethanol | 4 | 63 | 135.4-136.4 | [5] |
Table 2: Three-Component Synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles
| Aldehyde Reactant | Hydrazine Reactant | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 15 | 93 | [4] |
| 3-Nitrobenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 20 | 90 | [4] |
| 4-Methoxybenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 25 | 88 | [4] |
Detailed Experimental Protocols
Protocol 1: Two-Component Synthesis from (Ethoxymethylene)malononitrile and Benzylhydrazine
This protocol is adapted from the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2][5]
Materials:
-
Benzylhydrazine (1.2 mmol)
-
(Ethoxymethylene)malononitrile (1.2 mmol)
-
Absolute Ethanol (2 mL)
-
Ethyl acetate
-
Water
Procedure:
-
In a 25 mL glass reactor under a nitrogen atmosphere, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Bring the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Protocol 2: Three-Component Synthesis from Benzaldehyde, Malononitrile, and Benzylhydrazine
This protocol is a general method for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles and is adapted for the synthesis of the target molecule.[3][4]
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Benzylhydrazine (1 mmol)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)
-
Water/Ethanol (1:1, 1 mL)
-
Hot ethanol or chloroform
-
n-Hexane/Ethyl acetate (for TLC)
Procedure:
-
In a test tube, combine benzaldehyde (1 mmol), malononitrile (1 mmol), benzylhydrazine (1 mmol), and the catalyst (0.05 g).
-
Add the water/ethanol solvent mixture (1 mL) and stir the mixture at 55 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an n-hexane/ethyl acetate eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol or chloroform (3 mL) to the mixture.
-
Separate the catalyst by centrifugation, wash it with ethanol, and dry it for reuse.
-
Evaporate the solvent from the reaction mixture.
-
Recrystallize the solid product from ethanol to obtain pure 5-amino-1-benzyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Visualized Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Two-component synthesis of this compound.
Caption: Three-component synthesis leading to a 1,3-disubstituted 5-aminopyrazole.
References
- 1. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
An In-depth Technical Guide to the Reaction Mechanism for the Formation of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
This technical guide provides a comprehensive overview of the reaction mechanism for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a substituted pyrazole derivative of significant interest due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds. The synthesis of this compound is typically achieved through the condensation reaction of benzylhydrazine and (ethoxymethylene)malononitrile. This guide will delve into the detailed step-by-step reaction mechanism, provide relevant experimental protocols, and present quantitative data from related syntheses.
Reaction Overview
The formation of this compound proceeds via a one-pot reaction between benzylhydrazine and (ethoxymethylene)malononitrile. The overall transformation can be classified as a condensation reaction followed by an intramolecular cyclization.
Overall Reaction:
Detailed Reaction Mechanism
The reaction mechanism can be described in the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of benzylhydrazine onto the electron-deficient β-carbon of the double bond in (ethoxymethylene)malononitrile. This is a Michael-type addition.
-
Intermediate Formation: This initial attack leads to the formation of a transient zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the benzylhydrazine nitrogen to the negatively charged carbon, yielding a more stable acyclic intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic pyrazole ring, yielding the final product, this compound.
The following diagram illustrates this proposed reaction pathway.
An In-depth Technical Guide to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound belonging to the versatile class of 5-aminopyrazoles. While the specific initial discovery of this exact molecule is not prominently documented, its synthesis falls within a well-established and historically significant stream of chemical research focused on the creation of pyrazole derivatives. This document details the primary synthetic routes, provides a representative experimental protocol, and tabulates key chemical and physical data. The broader biological significance of the 5-aminopyrazole scaffold is also discussed, highlighting its importance in medicinal chemistry and drug discovery.
Discovery and History
A key precursor in this synthesis is ethoxymethylenemalononitrile. The reaction of ethoxymethylenemalononitrile with various hydrazines to produce 5-aminopyrazole-4-carbonitriles has been a fundamental method in heterocyclic chemistry for decades. This approach offers a straightforward and efficient pathway to this class of compounds. Over the years, numerous variations and improvements to this general method have been developed, including the use of different solvents, catalysts, and reaction conditions to improve yields and purity.[1] While a specific seminal paper for the benzyl derivative is not apparent, its synthesis is a logical extension of this well-known chemical transformation.
The 5-aminopyrazole core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. This has driven continuous research into the synthesis and derivatization of compounds like this compound.
Synthesis of this compound
The primary and most widely cited method for the synthesis of this compound is the cyclocondensation reaction between benzylhydrazine and ethoxymethylenemalononitrile.[2] This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.
General Reaction Scheme
References
Methodological & Application
The Versatile Building Block: 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile in the Synthesis of Bioactive Compounds
Application Note AP2025-01
Introduction
5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is a key heterocyclic intermediate, valued for its utility in the synthesis of a variety of fused pyrazole derivatives. The presence of a reactive amino group, a nitrile functionality, and a benzyl substituent provides a versatile scaffold for the construction of complex molecules with significant biological activities. This document outlines the synthesis of this building block and its application in the preparation of pyrazolo[1,5-a]pyrimidines, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in drug discovery.
Synthesis of the Building Block
The synthesis of this compound is typically achieved through a regioselective condensation reaction between benzylhydrazine and (ethoxymethylene)malononitrile.[1][2] This reaction proceeds efficiently in a suitable solvent, such as ethanol, under reflux conditions to yield the desired product.
Application in Heterocyclic Synthesis
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is accomplished through a cyclocondensation reaction with 1,3-dicarbonyl compounds. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking the carbonyl carbons of the dicarbonyl compound, leading to the formation of the fused bicyclic system. This reaction is often catalyzed by acid and can be performed under conventional heating or microwave irradiation to afford high yields of the desired products. The resulting pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry.
Biological Significance of Derivatives
Derivatives of this compound, particularly the pyrazolo[1,5-a]pyrimidines, have garnered significant attention due to their potent inhibitory activity against various protein kinases.[3][4] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), making them attractive candidates for the development of novel therapeutics.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of 1-aryl-5-aminopyrazole-4-carbonitriles.[2]
Materials:
-
Benzylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol, absolute
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (10 mL).
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 1: Characterization Data for 1-Substituted-5-aminopyrazole-4-carbonitriles
| Compound | R | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Target Compound | Benzyl | ~70-85 (estimated) | Not reported | Not specifically reported | Not specifically reported |
| Analog 1 [7] | Phenyl | 84 | 138.5-139.6 | 4.81 (s br, 2H, NH₂), 7.40-7.55 (m, 5H, CH), 7.57 (s, 1H, CH) | 75.6 (C), 114.1 (C), 124.1 (CH), 128.8 (CH), 129.8 (CH), 136.9 (C), 141.2 (CH), 150.0 (C) |
| Analog 2 [7] | 4-Methoxyphenyl | 68 | 148.4-148.8 | 3.86 (s, 3H, CH₃), 4.61 (s br, 2H, NH₂), 7.00-7.03 (d, 2H, CH), 7.37-7.40 (d, 2H, CH), 7.60 (s, 1H, CH) | 75.5 (C), 114.2 (C), 115.0 (CH), 126.1 (CH), 129.5 (C), 140.9 (CH), 149.9 (C), 159.9 (C) |
Protocol 2: Synthesis of 2-Benzyl-5,7-dimethyl-2H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol describes the cyclocondensation reaction of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ice-water
Procedure:
-
To a solution of this compound (1 mmol) in glacial acetic acid (5 mL), add acetylacetone (1.1 mmol).
-
Heat the reaction mixture at reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (20 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the product by spectroscopic methods.
Protocol 3: Synthesis of 2-Benzyl-5-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol details the reaction with ethyl acetoacetate to form a pyrazolo[1,5-a]pyrimidin-7-one derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Ice-water
Procedure:
-
In a flask, dissolve this compound (1 mmol) in glacial acetic acid (5 mL).
-
Add ethyl acetoacetate (1.1 mmol) followed by a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-water (20 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and air dry.
-
Purify the product by recrystallization.
-
Confirm the structure of the synthesized compound using analytical techniques.
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles
| 5-Aminopyrazole Reactant | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 2-(Phenylamino)-5-propyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 89 |
| 5-amino-3-(4-methylphenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 2-(4-Methylphenylamino)-5-propyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 87 |
| 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 2-(4-Methoxyphenylamino)-5-propyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 91 |
| 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl isobutyrylacetate | 5-Isopropyl-7-oxo-2-(phenylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 95 |
Note: Yields are based on analogous reactions reported in the literature.
Visualizations
References
- 1. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a key building block for the construction of a variety of bioactive molecules. This versatile precursor is particularly valuable in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry due to their demonstrated anticancer, kinase inhibitory, and antimicrobial properties.
Introduction
This compound is a highly functionalized pyrazole derivative that serves as a versatile starting material for the synthesis of diverse bioactive compounds. The presence of a primary amino group, a nitrile functionality, and the pyrazole core allows for a variety of chemical transformations, making it an attractive scaffold for drug discovery and development. Fused pyrazole derivatives, in particular, have garnered considerable attention in the pharmaceutical industry.
Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines
One of the most prominent applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heterocycles are known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases, which are crucial targets in cancer therapy.
A general and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1][2]
General Synthetic Pathway for Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and various electrophiles is a well-established strategy in medicinal chemistry. The reaction typically proceeds through a cyclocondensation mechanism.
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
While specific experimental data for the direct use of this compound is not extensively available in the public domain, the following protocols are based on well-established procedures for analogous N-substituted 5-aminopyrazoles and can be adapted accordingly.
Protocol 1: Synthesis of 1-Benzyl-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (Analogous Synthesis)
This protocol is adapted from a procedure for the synthesis of N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides.[1][3]
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine with potential cytotoxic activity.
Materials:
-
5-amino-1-benzyl-1H-pyrazole-4-carboxamide (to be synthesized from the corresponding nitrile)
-
Acetylacetone
-
Glacial Acetic Acid
Procedure:
-
A mixture of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide (0.01 mol) and acetylacetone (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-benzyl-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Expected Outcome:
The formation of the pyrazolo[1,5-a]pyrimidine is expected to proceed via an initial attack of the exocyclic amino group of the pyrazole on one of the keto groups of acetylacetone, followed by intramolecular cyclization and dehydration.[1]
Protocol 2: In Vitro Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells (General Procedure)
This is a general protocol for evaluating the cytotoxic activity of newly synthesized compounds.[1]
Objective: To determine the in vitro cytotoxic potential of the synthesized pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
Synthesized compound
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Trypan Blue dye
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Incubator (37 °C, 5% CO2)
Procedure:
-
EAC cells are maintained in a suitable cell culture medium.
-
Cells are harvested and washed with PBS.
-
A cell suspension of a known concentration (e.g., 1 x 10^6 cells/mL) is prepared.
-
The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain various test concentrations.
-
In a 96-well plate, 100 µL of the cell suspension is added to each well.
-
100 µL of the different concentrations of the test compound are added to the wells. A control group with solvent and a blank with media alone are also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO2 incubator.
-
After incubation, cell viability is assessed using the Trypan Blue exclusion method or other standard viability assays (e.g., MTT assay).
-
The percentage of cell viability is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation
The following tables summarize typical data that would be generated from the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. Note: The data presented here is illustrative and based on analogous compounds reported in the literature.
Table 1: Synthesis Yields of Analogous Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | R Group on Pyrazole N1 | Yield (%) | Reference |
| 7a | Phenyl | 75 | [1] |
| 7b | p-Tolyl | 78 | [1] |
| 7c | p-Chlorophenyl | 80 | [1] |
Table 2: In Vitro Cytotoxicity of Analogous Pyrazolo[1,5-a]pyrimidine Derivatives against HCT-116 and MCF-7 Cell Lines
| Compound ID | IC50 (µM) - HCT-116 | IC50 (µM) - MCF-7 | Reference |
| 5h | 1.51 | - | [4] |
| 6c | - | 7.68 | [4] |
Signaling Pathways and Workflows
The synthesis and evaluation of bioactive molecules from this compound can be visualized through the following workflows.
Caption: Synthetic and biological evaluation workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The straightforward synthesis of pyrazolo[1,5-a]pyrimidines, coupled with their potential for significant biological activity, makes this an important area of research for the development of new therapeutic agents. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to explore the full potential of this promising building block. Further research is warranted to synthesize and evaluate the biological activities of novel compounds derived specifically from this compound.
References
- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key scaffold in the development of targeted therapeutics. The protocols detailed herein are intended to guide researchers in the synthesis of this versatile building block and its subsequent elaboration into potent pharmaceutical agents, particularly kinase inhibitors.
Introduction
The 5-aminopyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The derivatization of this core, particularly through the formation of fused ring systems such as pyrazolo[3,4-d]pyrimidines, has proven to be a highly effective strategy for the development of potent and selective kinase inhibitors.[2][3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolo[3,4-d]pyrimidine structure acts as a purine bioisostere, enabling competitive binding at the ATP-binding site of kinases.[2] This competitive inhibition can modulate aberrant signaling pathways, leading to therapeutic effects.
The introduction of a benzyl group at the N1 position of the pyrazole ring provides a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This substituent can influence solubility, metabolic stability, and interactions with the target protein.
Derivatization Strategies for Pharmaceutical Applications
The primary derivatization strategy for this compound in a pharmaceutical context involves the construction of the pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved through cyclization of the 5-amino-4-carbonitrile moiety with a one-carbon synthon, such as formic acid or formamide. The resulting 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold can then be further modified to optimize its biological activity.
Pharmaceutical Applications: Kinase Inhibition
Derivatives of this compound, particularly the corresponding pyrazolo[3,4-d]pyrimidines, have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases. These kinases include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[2][4]
The mechanism of action of these compounds generally involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.
Data Presentation
The following table summarizes the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases. It is important to note that while these compounds share the core pyrazolo[3,4-d]pyrimidine scaffold, they are not direct derivatives of this compound. However, this data illustrates the therapeutic potential of this class of compounds.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 12b | A549 (Lung Carcinoma) | 8.21 | [5] |
| 12b | HCT-116 (Colon Carcinoma) | 19.56 | [5] |
| 12b | EGFR (wild type) | 0.016 | [5] |
| 12b | EGFR (T790M mutant) | 0.236 | [5] |
| 8c | EGFR | 0.14 | [6] |
| 12d | EGFR | 0.18 | [6] |
| 6b | BTK | 0.0012 | [7] |
| 17m | PKD | 0.017-0.035 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material via the condensation of benzylhydrazine and ethoxymethylenemalononitrile. This method is adapted from similar syntheses of 1-aryl-5-aminopyrazole-4-carbonitriles.[2]
Materials:
-
Benzylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.
-
Slowly add ethoxymethylenemalononitrile (1.2 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Expected Yield: ~70% (based on analogous reactions)
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol details the cyclization of this compound to form the key pyrazolo[3,4-d]pyrimidine scaffold. This is a crucial step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Formic acid
-
Ice water
Procedure:
-
In a round-bottom flask, suspend this compound (5.0 mmol) in formic acid (30 mL).
-
Heat the mixture to reflux and maintain for 7 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and dry under vacuum.
-
The crude 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be used in the next step without further purification or can be recrystallized from ethanol.
-
To a suspension of the intermediate in phosphorus oxychloride, add N,N-dimethylaniline and reflux for several hours. After cooling, the mixture is poured onto ice and neutralized with ammonia. The resulting 4-chloro intermediate is then treated with ammonia in a sealed tube to yield 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Expected Yield: Moderate to good.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile | C12H12N4 | CID 683821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine|CAS 5444-61-1 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile in crop protection research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the pyrazole class of chemicals. Pyrazole derivatives have garnered significant attention in agrochemical research due to their broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2] The versatile structure of the pyrazole ring allows for various substitutions, leading to the development of compounds with optimized efficacy and target specificity. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential crop protection agent.
Synthesis
The synthesis of this compound can be achieved through the condensation reaction of benzylhydrazine with (ethoxymethylene)malononitrile.[3][4] This method offers a direct and efficient route to the desired product.
General Synthetic Protocol:
A common method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of a substituted hydrazine with (ethoxymethylene)malononitrile in a suitable solvent, such as ethanol.[3] The reaction mixture is typically refluxed for several hours. After cooling, the product can be isolated through filtration and purified by recrystallization.[5]
Application in Crop Protection
The aminopyrazole scaffold is a key component in several commercial pesticides.[6] Research into derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile has indicated their potential as effective crop protection agents.
Insecticidal Applications
Mechanism of Action: Phenylpyrazole insecticides, a class to which this compound belongs, are known to act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[6][7] By blocking this channel, these compounds disrupt the normal flow of chloride ions into neurons, leading to hyperexcitation of the central nervous system and ultimately, mortality of the insect.[6] This mode of action provides efficacy against a range of insect pests.
Potential Target Pests: Research on analogous compounds suggests potential activity against various insect orders, including Lepidoptera (moths and butterflies), Coleoptera (beetles), and Thysanoptera (thrips).
Efficacy Data: While specific data for this compound is limited in publicly available literature, a study on the closely related analog, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, demonstrated significant insecticidal activity.
| Compound | Target Pest | Mortality (%) | Concentration | Exposure Time (h) |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta | 75 | Not Specified | 48 |
Table 1: Insecticidal activity of a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile analog.[8][9]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is adapted for assessing the efficacy of this compound against a leaf-feeding insect pest, such as the diamondback moth (Plutella xylostella).
-
Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations.
-
Treatment of Leaf Discs: Excise leaf discs from a suitable host plant (e.g., cabbage or broccoli) using a cork borer. Dip each leaf disc into a test solution for a specified time (e.g., 10-20 seconds). Allow the leaf discs to air dry.
-
Insect Infestation: Place the treated leaf discs individually in Petri dishes lined with moistened filter paper. Introduce a set number of insect larvae (e.g., 10 second-instar larvae) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.
Fungicidal Applications
Potential Mechanism of Action: While the specific fungicidal mechanism of this compound is not elucidated, some pyrazole-based fungicides are known to inhibit mitochondrial respiration in fungi, leading to disruption of energy production and cell death.
Potential Target Pathogens: Derivatives of 5-aminopyrazole-4-carbonitrile have shown activity against a range of fungal pathogens.[10][11][12] This suggests that this compound could be effective against various plant pathogenic fungi, including those responsible for diseases like gray mold (Botrytis cinerea), late blight (Phytophthora infestans), and various rusts and mildews. Some aminopyrazole derivatives have demonstrated potent activity against fungal strains such as Candida albicans and Aspergillus niger.[10][11][12]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol can be used to evaluate the in vitro fungicidal activity of this compound against various plant pathogenic fungi.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Preparation of Fungal Plates: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave the medium and allow it to cool to approximately 45-50°C. Add the stock solution of the test compound to the molten agar to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25°C) in the dark.
-
Measurement and Analysis: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (effective concentration for 50% inhibition) value.[13][14]
Herbicidal Applications
Potential Mechanism of Action: The herbicidal mode of action for this specific compound is not well-defined. However, some pyrazole-containing herbicides are known to inhibit key enzymes in plant biosynthetic pathways.
Experimental Protocol: Greenhouse Pre-emergence and Post-emergence Herbicide Screening
This protocol provides a general method for assessing the pre-emergence and post-emergence herbicidal activity of this compound in a greenhouse setting.[17]
1. Plant Preparation:
- Sow seeds of various weed species (e.g., barnyardgrass, velvetleaf, morning glory) and crop species in pots filled with a standard potting mix.
- For pre-emergence testing, apply the herbicide immediately after sowing.
- For post-emergence testing, allow the plants to grow to a specific stage (e.g., 2-3 leaf stage) before herbicide application.
2. Herbicide Application:
- Dissolve this compound in a suitable solvent and prepare a series of dilutions.
- Apply the test solutions uniformly to the soil surface (pre-emergence) or onto the plant foliage (post-emergence) using a laboratory sprayer.
3. Greenhouse Conditions:
- Maintain the treated plants in a greenhouse with controlled temperature, humidity, and light conditions.
4. Evaluation:
- Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
- Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
- Harvest the above-ground biomass and determine the fresh or dry weight to quantify the growth inhibition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 8. One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles - CONICET [bicyt.conicet.gov.ar]
- 9. One-pot synthesis and insecticidal activity of 5-amino-1-aryl- 1H-pyrazole-4-carbonitriles - CONICET [bicyt.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents | CoLab [colab.ws]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. my.ucanr.edu [my.ucanr.edu]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of fused pyrazole derivatives, specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, utilizing 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a key intermediate. The described methodologies are essential for the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery, known to interact with various biological targets, including protein kinases. This application note includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction outcomes, and graphical representations of the synthetic workflows.
Introduction
This compound is a versatile building block in organic synthesis. The presence of an o-aminonitrile functionality allows for a variety of cyclocondensation reactions to construct fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, structural analogs of purines, and pyrazolo[3,4-b]pyridines are two such classes of compounds that have garnered significant attention due to their diverse pharmacological activities. They are known to act as inhibitors of various protein kinases, making them valuable scaffolds in the development of targeted therapies for cancer and other diseases. The protocols detailed herein provide robust methods for accessing these important molecular frameworks.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of representative pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-substituted-1H-pyrazole-4-carbonitriles. The data is extrapolated from reactions with analogous 1-aryl and 1-phenyl substrates, which are expected to exhibit similar reactivity to the 1-benzyl derivative.
| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Reflux, 7 h | High | [1] |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formamide | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 190°C, 8 h | Good | [2] |
| 5-amino-1-aryl-1H-pyrazole-4-carbonitriles | Acetylacetone, SnCl₄ | 4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridine | Not specified | Good | [3] |
| 5-amino-1-phenylpyrazole | Unsaturated ketone, ZrCl₄ | 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivative | Not specified | 13-28% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the cyclization of this compound with formic acid to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Ice water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in formic acid (30 mL per gram of starting material).
-
Heat the reaction mixture to reflux with stirring for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]
-
Dry the product under vacuum.
Protocol 2: Synthesis of 4-amino-1-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol details the synthesis of a pyrazolo[3,4-b]pyridine derivative through the reaction of this compound with acetylacetone in the presence of a Lewis acid catalyst.
Materials:
-
This compound
-
Acetylacetone
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Appropriate solvent (e.g., glacial acetic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating source
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as glacial acetic acid, add acetylacetone (1.1 equivalents).
-
To this mixture, add anhydrous tin(IV) chloride (a catalytic amount) with stirring.
-
Heat the reaction mixture under reflux for the time required to complete the reaction (monitor by TLC).
-
After cooling, the reaction mixture is worked up by pouring it into water and neutralizing it with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[3]
Visualizations
Caption: Workflow for the synthesis of 1-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Caption: Potential mechanism of action for synthesized pyrazole derivatives as kinase inhibitors.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, particularly as protein kinase inhibitors. The protocols outlined herein utilize 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a key starting material, offering a streamlined and versatile route to a variety of derivatives.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1][2] These scaffolds are recognized as privileged structures in medicinal chemistry, notably for their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][3] The one-pot synthesis approach described offers a time- and resource-efficient method for generating libraries of these valuable compounds, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The general synthetic strategy involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1] This reaction can be performed in a single pot, often facilitated by acid catalysis and sometimes enhanced by microwave irradiation to reduce reaction times and improve yields.[1]
Application in Drug Discovery: Targeting Tropomyosin Receptor Kinase (Trk) Signaling
A significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of inhibitors for Tropomyosin Receptor Kinases (Trks). The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their signaling pathways are critical for the development and function of the nervous system.[4][5] However, chromosomal rearrangements leading to NTRK gene fusions can result in the production of chimeric Trk fusion proteins with constitutively active kinase domains. These fusion proteins are oncogenic drivers in a wide range of adult and pediatric solid tumors.[4][6]
Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent and selective inhibitors of these Trk fusion proteins, leading to the development of clinically approved drugs.[6][7] These inhibitors typically act by competing with ATP for binding to the kinase domain of the Trk receptor, thereby blocking downstream signaling cascades such as the MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cancer cell proliferation and survival.[4][8][9]
Experimental Protocols
General One-Pot Synthesis of 2-benzyl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles
This protocol describes a general procedure for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of this compound with various β-dicarbonyl compounds.
Materials:
-
This compound
-
Substituted β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, benzoylacetone)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethanol
-
Ice-water
Procedure:
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (20 mL), add the respective β-dicarbonyl compound (1.2 mmol).
-
Add one drop of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Chloroform/Methanol/Acetonitrile, 30:3:1 v/v/v).[10]
-
Upon completion of the reaction (typically within 5-7 hours), pour the reaction mixture into ice-water (50 mL).[10]
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[1,5-a]pyrimidine derivative.
Data Presentation: Synthesis of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-pyrazole precursors and different β-dicarbonyl compounds, demonstrating the versatility of the synthetic method. While the specific starting material in the cited source is 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles, the reaction conditions and yields are expected to be comparable for this compound.
| Entry | 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 7-Oxo-2-(phenylamino)-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 5 | 89 | 297-299 |
| 2 | 5-amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrile | Ethyl butyrylacetate | 7-Oxo-5-propyl-2-(p-tolylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 7 | 87 | 330-332 |
| 3 | 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | 5-Methyl-7-oxo-2-(phenylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 4 | 92 | 159-160 |
| 4 | 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl isobutyrylacetate | 5-Isopropyl-7-oxo-2-(phenylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 4.5 | 91 | 205-206 |
| 5 | Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Pentane-2,4-dione | Ethyl 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate | 4 | 92 | 159-160 |
Data adapted from a study on the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[10]
Visualizations
Experimental Workflow for One-Pot Synthesis
Caption: One-pot synthesis workflow for pyrazolo[1,5-a]pyrimidines.
Tropomyosin Receptor Kinase (Trk) Signaling Pathway and Inhibition
Caption: Trk signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Green synthesis methods for derivatives of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.
An overview of environmentally friendly methods for synthesizing derivatives of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is provided in these application notes. Traditional synthesis methods for pyrazole derivatives often involve hazardous reagents, harsh reaction conditions, and environmentally harmful solvents.[1] Green chemistry principles aim to mitigate these issues by utilizing solvent-free reactions, microwave or ultrasonic assistance, and eco-friendly catalysts.[1][2] This document details several green protocols, including catalyst-assisted reactions in aqueous media, mechanochemical synthesis, and microwave-assisted methods, offering significant advantages such as operational simplicity, high yields, short reaction times, and easy product purification.[3][4][5]
Green Synthesis Methodologies
The synthesis of this compound derivatives is typically achieved through a one-pot, three-component reaction involving an appropriate benzaldehyde derivative, malononitrile, and benzylhydrazine. Various green techniques have been developed to enhance the efficiency and sustainability of this process.
-
Catalyst-Assisted Synthesis in Green Solvents: This approach utilizes novel, often reusable, nanocatalysts in environmentally benign solvents like water or ethanol-water mixtures. One such catalyst is a nano copper immobilized on a layered double hydroxide (LDH), which has demonstrated high activity and selectivity, producing derivatives in excellent yields (85–93%) with short reaction times (15–27 minutes) at a mild temperature of 55 °C.[3][5] Another effective system uses tannic acid-functionalized silica-coated Fe₃O₄ magnetic nanoparticles, which also allows for easy, magnetic separation and reuse of the catalyst.[6][7]
-
Mechanochemical Synthesis: This solvent-free method involves ball milling the reactants together, often with a catalyst.[8][9] It is an efficient and environmentally friendly procedure for generating 5-amino-pyrazole-4-carbonitriles.[4] For instance, using a recyclable Fe₃O₄@SiO₂@vanillin@thioglycolic acid nanocatalyst, the three-component reaction proceeds rapidly at room temperature, yielding the desired products in high amounts.[4][10] The key advantages are the absence of bulk solvents, operational simplicity, and short reaction times.[4][8]
-
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in green chemistry for its ability to significantly reduce reaction times and improve yields compared to conventional heating.[11][12] The synthesis of 1-aryl-1H-pyrazole-5-amines has been successfully performed in water using a microwave reactor at 150 °C for just 10-15 minutes, resulting in yields of 70-90%.[13] This method can be adapted for benzylhydrazine to produce the target compounds efficiently.
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions under milder conditions.[11] Ultrasound-assisted, three-component syntheses of fused pyrazoles have been reported to proceed in minutes with excellent yields (88-97%).[14] This technique offers an efficient pathway for the synthesis of the target pyrazole derivatives.
Experimental Workflows and Mechanisms
The general workflow for the green synthesis of these pyrazole derivatives follows a three-component condensation reaction. The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product.[3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Synthesis of Fused Pyrazoles from 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of fused pyrazole derivatives, utilizing 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a key building block. The methodologies outlined herein are pivotal for the development of novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These scaffolds are of immense interest in drug development due to their structural analogy to purines, enabling them to interact with a wide range of biological targets. This document details two primary catalytic routes for the synthesis of these important molecular frameworks.
Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The cyclocondensation of this compound with formic acid is a well-established method for the synthesis of the pyrazolo[3,4-d]pyrimidinone core. While this reaction can proceed without a catalyst, the use of an acid catalyst can enhance the reaction rate.
Experimental Protocol
A solution of this compound (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the pure 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile | Formic Acid | None | Formic Acid | 7 | 85 |
| 2 | 5-Amino-1-(p-tolyl)pyridazine-3-yl-pyrazole-4-carbonitrile | Formic Acid | None | Formic Acid | 6 | Not specified |
Note: The data presented is for analogous reactions due to the limited availability of specific data for the benzyl-substituted starting material.
Reaction Pathway
Catalytic Synthesis of 4-Amino-1-benzyl-1H-pyrazolo[3,4-d]pyrimidines
The synthesis of 4-aminopyrazolo[3,4-d]pyrimidines can be achieved through a one-flask reaction involving the Vilsmeier reagent, followed by cyclization with an amine source. This method offers high efficiency and good yields.
Experimental Protocol
To a solution of this compound in N,N-dimethylformamide (DMF), 3.0 equivalents of PBr₃ are added, and the mixture is heated at 60°C for 1-2 hours to form the Vilsmeier intermediate in situ.[2] Subsequently, an amine source, such as hexamethyldisilazane, is added, and the reaction is continued to facilitate intermolecular heterocyclization, yielding the desired 4-amino-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine.[2][3] The product is then isolated and purified using standard chromatographic techniques.
Quantitative Data for Analogous Reactions
| Entry | 5-Aminopyrazole Derivative | Amine Source | Catalyst/Reagent | Solvent | Time (h) | Yield (%) |
| 1 | 5-Amino-1,3-diphenylpyrazole | Hexamethyldisilazane | PBr₃ | DMF | 2 | 91 |
| 2 | 5-Amino-1-(4-methylphenyl)-3-phenylpyrazole | Hexamethyldisilazane | PBr₃ | DMF | 1.5 | 88 |
| 3 | 5-Amino-1-(4-chlorophenyl)-3-phenylpyrazole | Hexamethyldisilazane | PBr₃ | DMF | 2 | 85 |
Experimental Workflow
Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles
The condensation of 5-aminopyrazoles with β-enaminones is a common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. This reaction can be performed under solvent-free conditions, often accelerated by microwave irradiation.
Experimental Protocol
A mixture of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile and an appropriate enaminone is subjected to microwave irradiation in a solvent-free environment. The reaction progress is monitored by TLC. Upon completion, the product is purified by recrystallization or column chromatography to yield the 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Quantitative Data for Analogous Reactions
| Entry | 3-Amino-5-aryl-1H-4-pyrazolecarbonitrile | Enaminone | Conditions | Time (min) | Yield (%) |
| 1 | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Microwave, Solvent-free | 10 | 85 |
| 2 | 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | 3-(Dimethylamino)-1-(2-thienyl)prop-2-en-1-one | Acetic Acid, Reflux | Not specified | 86 |
Proposed Reaction Mechanism
Conclusion
The protocols described provide robust and efficient methods for the synthesis of biologically relevant fused pyrazole heterocycles from this compound. These synthetic strategies are highly valuable for generating diverse libraries of compounds for screening in drug discovery programs. The presented data and workflows offer a solid foundation for further optimization and exploration of this important class of molecules.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is a key heterocyclic building block in the synthesis of a variety of fused pyrazole derivatives with significant therapeutic potential. Its unique structural features, including the presence of an amino group and a nitrile function, make it an ideal precursor for the construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to mimic the purine core of ATP, enabling them to act as potent inhibitors of various protein kinases implicated in cancer progression. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into anticancer agents, along with a summary of their biological activities.
Synthesis of the Precursor: this compound
The synthesis of this compound is readily achieved through a condensation reaction between ethoxymethylenemalononitrile and benzylhydrazine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethoxymethylenemalononitrile
-
Benzylhydrazine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile (1 equivalent) in ethanol.
-
To this solution, add benzylhydrazine (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a solid.
Application in the Synthesis of Anticancer Agents
The this compound core is a versatile starting material for the synthesis of potent anticancer compounds, primarily through the formation of fused pyrimidine ring systems.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds known to exhibit a wide range of biological activities, including potent inhibition of various kinases.
Materials:
-
This compound
-
Formamide or other suitable one-carbon synthons
-
High-boiling point solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in an excess of formamide.
-
Heat the mixture to reflux (typically 180-210 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the mixture to facilitate further precipitation.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles that have demonstrated significant anticancer activity.
Materials:
-
This compound
-
β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid or another suitable acidic catalyst
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the β-dicarbonyl compound (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by filtration and wash thoroughly with water to remove acetic acid.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolo[1,5-a]pyrimidine derivative.
Anticancer Activity of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Derivatives
Derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine synthesized from 5-aminopyrazole precursors have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The following tables summarize the in vitro anticancer activity of representative compounds from these classes.
Disclaimer: The IC50 values presented below are for pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives with various substitutions, which may not exclusively be the 1-benzyl substitution. This data is representative of the general anticancer potential of these scaffolds derived from 5-aminopyrazole-4-carbonitrile precursors.
Table 1: Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 10e (a Schiff base derivative) | MCF-7 (Breast) | 11 | [1] |
| 15 | NCI-60 Panel Average GI50 | 0.018 - 9.98 | [2] |
| 16 | NCI-60 Panel Average GI50 | 0.018 - 9.98 | [2] |
Table 2: Anticancer Activity of a Representative Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 14a | HCT116 (Colon) | 0.0020 | [3] |
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazolo-fused pyrimidines exert their anticancer effects is through the inhibition of protein kinases. These small molecules act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets, thereby disrupting cancer cell signaling pathways.
Several key kinase families have been identified as targets for pyrazole-based inhibitors, including:
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, leading to uncontrolled cell growth.
-
Janus Kinases (JAKs): Key components of the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, whose dysregulation is a hallmark of cancer.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for anticancer agents.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
Logical Relationship of Synthesis
Caption: Synthesis to activity relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Unveiling the Antimicrobial Potential of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile Derivatives: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial activities of compounds derived from the 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile scaffold. While direct and extensive research on this specific benzyl-substituted series is emerging, this report consolidates data from structurally related pyrazole derivatives to serve as a foundational resource. The provided protocols and data aim to guide researchers in the screening and development of novel antimicrobial agents based on this promising heterocyclic core.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-amino-1H-pyrazole-4-carbonitrile core, in particular, offers versatile points for chemical modification, making it an attractive starting point for the synthesis of new therapeutic agents. The introduction of a benzyl group at the N1 position can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with microbial targets and enhancing its antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various pyrazole derivatives, providing a comparative reference for the potential efficacy of this compound analogs. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| 1a | Pyrazole-1-carbothiohydrazide | 62.5 | 125 | - | - | [1] |
| 2b | Pyrazolo[1,5-a]pyrimidine | 0.125 | 0.25 | 0.062 | 0.25 | [2] |
| 3c | Pyrano[2,3-c] pyrazole | 50 | 6.25 | - | 6.25 | [3] |
| 4d | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1-8 | 1 | - | - | [4] |
| 5e | Imidazo-pyridine substituted pyrazole | <1 | <1 | <1 | <1 | [4] |
Note: The compound IDs are representative examples from the cited literature and do not correspond to a single, continuous study. The chemical structures are diverse and do not all contain the this compound core.
Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Reference |
| 1a | Pyrazole-1-carbothiohydrazide | 7.8 | 2.9 | [1] |
| 6f | Pyrazole Schiff base | Moderate Activity | Moderate Activity | [5] |
Note: "Moderate Activity" indicates that the source material did not provide specific MIC values but reported notable antifungal effects.
Table 3: Zone of Inhibition for Selected Pyrazole Derivatives (in mm)
| Compound ID | Derivative Type | Concentration | Staphylococcus aureus | Escherichia coli | Reference |
| 7g | Pyrazole derivative | 200 µg/mL | 24 | 22 | [5] |
| 8h | Indole-modified pyrazolo[3,4-b]pyridine-5-carbonitrile | Not Specified | 14.20 ± 0.05 | 1.0 mg/mL MIC | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of novel this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
This protocol is a generalized procedure based on common synthetic routes for similar pyrazole derivatives.[7][8][9][10]
Materials:
-
Substituted benzaldehydes
-
Malononitrile
-
Benzylhydrazine
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., piperidine, acetic acid, or a solid-supported catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of a substituted benzaldehyde, malononitrile, and benzylhydrazine in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., a few drops of piperidine) or an acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture).
-
Characterize the final compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antimicrobial Screening: Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.[3][5][11]
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Bacterial or fungal cultures
-
Test compound solutions of known concentration (e.g., in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent used for dissolving the compound, e.g., DMSO)
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum of the test organism and swab it uniformly across the surface of the agar plate.
-
Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Test compound stock solution
-
Positive and negative controls
Procedure:
-
Dispense a specific volume (e.g., 100 µL) of the appropriate broth into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the test compound by adding a specific volume of the stock solution to the first well and then transferring a portion of this to the subsequent wells.
-
Add a standardized inoculum of the test microorganism to each well (except for the sterility control wells).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate key workflows and conceptual relationships relevant to the antimicrobial evaluation of the target compounds.
Caption: Experimental workflow for antimicrobial evaluation.
Caption: Logical flow of antimicrobial screening process.
Caption: Putative mechanisms of antimicrobial action.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, Characterization and Antimicrobial Activity of Some Novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a breakdown of common issues and how to address them:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.
-
Increase Temperature: Gently heating the reaction mixture, potentially to reflux, can increase the reaction rate. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times in similar pyrazole syntheses.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial for this synthesis.
-
Troubleshooting:
-
Solvent Selection: While ethanol is a common solvent for this reaction, exploring other solvents or solvent mixtures could improve the solubility of reactants and intermediates, thus enhancing the yield.
-
Catalyst Optimization: The reaction is often catalyzed by an acid or a base. Experimenting with different catalysts and their concentrations can significantly impact the yield. For instance, a homogeneous catalytic system of FeCl3/PVP in a water/PEG-400 solvent system has been shown to enhance the yield of similar pyrazoles to as high as 97%.[1] Novel catalysts like layered double hydroxides (LDH) have also demonstrated high efficiency, with yields between 85-93% under mild conditions.
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired product.
-
Troubleshooting:
-
Control of Reaction Temperature: Maintaining a consistent and optimal temperature can minimize the formation of side products.
-
Purification of Reactants: Ensure the purity of your starting materials, benzylhydrazine and (ethoxymethylene)malononitrile, as impurities can lead to side reactions.
-
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The primary impurity concern in the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is the formation of the regioisomeric 3-amino-1-substituted-1H-pyrazole-4-carbonitrile. However, studies on the reaction of (ethoxymethylene)malononitrile with aryl hydrazines have shown excellent regioselectivity, yielding the 5-amino isomer as the exclusive product.
-
Potential Side Products:
-
Uncyclized Intermediates: Incomplete cyclization can leave unreacted intermediates in the reaction mixture.
-
Products from Impurities in Starting Materials: Impurities in benzylhydrazine or (ethoxymethylene)malononitrile can lead to the formation of various side products.
-
-
Minimization Strategies:
-
Ensure Complete Cyclization: As mentioned in A1, ensure the reaction goes to completion by monitoring it via TLC and adjusting the reaction time and temperature accordingly.
-
Use Pure Reactants: Use freshly distilled or purified starting materials to avoid side reactions.
-
Optimize Work-up Procedure: A proper work-up procedure is essential for removing impurities. Washing the crude product with water and an appropriate organic solvent, followed by recrystallization, can significantly improve purity.
-
Q3: What is the general mechanism for the formation of this compound?
A3: The reaction between (ethoxymethylene)malononitrile and benzylhydrazine to form this compound is believed to proceed through an initial Michael-type addition. The more nucleophilic nitrogen of the benzylhydrazine attacks the β-carbon of the (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the final pyrazole product. This pathway favors the formation of the 5-amino isomer with high regioselectivity.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles
| Catalyst System | Solvent System | Temperature (°C) | Reaction Time (h) | Max. Yield (%) | Reference |
| Traditional Thermal | Ethanol | Reflux | 3-7 | 87 | [1] |
| FeCl3/PVP | Water/PEG-400 | Not specified | 2-4 | 97 | [1] |
| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 | 0.25-0.45 | 85-93 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]
Materials:
-
Benzylhydrazine
-
(Ethoxymethylene)malononitrile
-
Absolute Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
In a 25 mL glass reactor under a nitrogen atmosphere and with magnetic stirring, add benzylhydrazine (1.2 mmol) dissolved in absolute ethanol (2 mL).
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Carefully bring the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain this compound. A reported yield for this synthesis is 70%.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in pyrazole synthesis.
References
Technical Support Center: Purification of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most prevalent and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization from ethanol is a widely reported method for obtaining highly pure product.[1][2] Column chromatography is employed when recrystallization alone is insufficient to remove all impurities, particularly isomeric byproducts.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: The synthesis of this compound can lead to several impurities:
-
3-amino-1-benzyl-1H-pyrazole-4-carbonitrile: This is the most common impurity, a regioisomer formed due to the two reactive nitrogen atoms in benzylhydrazine.[1]
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Uncyclized Hydrazone Intermediates: Incomplete reaction can result in the presence of the stable hydrazone intermediate.[1]
-
Unreacted Starting Materials: Residual benzylhydrazine and other reactants may be present.
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N-acetylated Aminopyrazole: If acetic acid is used as a solvent at elevated temperatures, an N-acetylated byproduct can form.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suggested mobile phase for developing TLC plates for aminopyrazole derivatives is a mixture of n-hexane and ethyl acetate (1:1 v/v).[2][3] This allows for the visualization of the separation of the desired product from impurities.
Q4: What is a suitable solvent for recrystallizing this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives.[1][2][4] For instances where a single solvent is not ideal, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be employed.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not crystallize upon cooling. | The solution is not saturated (too much solvent was added). | Concentrate the solution by evaporating some of the solvent and allow it to cool again.[6] |
| The solution is supersaturated but requires nucleation. | Try scratching the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6] | |
| The compound "oils out" instead of forming crystals. | The compound is precipitating at a temperature above its melting point due to high impurity levels or a suboptimal solvent. | Add a small amount of additional solvent to the hot solution to lower the saturation point. Ensure the solution cools slowly. Consider using a different solvent system.[5] |
| The purity of the recrystallized product is still low. | The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. | Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath to maximize yield.[5] |
| Insoluble impurities were not removed prior to crystallization. | Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool. | |
| The yield after recrystallization is very low. | Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.[5][6] |
| The product is significantly soluble in the cold recrystallization solvent. | Consider using a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from impurities. | The chosen eluent system does not provide adequate resolution. | Optimize the eluent system by varying the ratio of the solvents. A good starting point for aminopyrazoles is a mixture of n-hexane and ethyl acetate.[2][3] A gradient elution may be necessary. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase (e.g., silica gel) is packed uniformly in the column. | |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of n-hexane. |
Experimental Protocols
Recrystallization from Ethanol
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution.
-
If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.[5]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography
This protocol outlines a general procedure for purification by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as 100% n-hexane or a high n-hexane to ethyl acetate ratio (e.g., 9:1).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 100% n-hexane to a 1:1 mixture of n-hexane and ethyl acetate.
-
Collect Fractions: Collect fractions in separate tubes and monitor the composition of each fraction using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively reported, the following table provides an expected range of outcomes based on the purification of similar aminopyrazole derivatives which often achieve high yields.[2]
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield |
| Recrystallization | 80-90% | >98% | 70-90% |
| Column Chromatography | 60-80% | >99% | 50-80% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision logic for choosing a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Side reactions in the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile and their avoidance.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct synthesis involves the condensation reaction between benzylhydrazine and (ethoxymethylene)malononitrile.[1] This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.
Q2: What are the most common side reactions in this synthesis?
The principal side reaction is the formation of a regioisomer, 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile. This occurs because benzylhydrazine is an unsymmetrical nucleophile, and its two nitrogen atoms can attack the electrophilic carbon of (ethoxymethylene)malononitrile, leading to two different cyclization pathways.[2][3][4]
Q3: How can I control the regioselectivity to favor the desired 5-amino isomer?
The formation of the 5-amino isomer is generally favored under thermodynamic control, which can be achieved by using neutral or slightly acidic conditions at elevated temperatures.[3] Conversely, the 3-amino isomer is the kinetically favored product and its formation is promoted under basic conditions at lower temperatures.[3][5]
Q4: Are there other potential side reactions to be aware of?
While the formation of the regioisomer is the most significant side reaction, other potential impurities can arise from:
-
Incomplete reaction: Leaving uncyclized intermediates in the final product.
-
Dimerization: Although less common for this specific synthesis, dimerization of aminopyrazoles can occur under certain oxidative conditions.
-
Starting material impurities: The purity of benzylhydrazine and (ethoxymethylene)malononitrile is crucial for a clean reaction.
Q5: What is the best method for purifying the final product?
Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying this compound.[6][7] If regioisomers are present, column chromatography may be necessary for complete separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of the undesired regioisomer. 4. Loss of product during workup or purification. | 1. Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. For the 5-amino isomer, ensure the reaction is heated to reflux.[3] 3. Adjust reaction conditions to favor the 5-amino isomer (see Q3 and the detailed protocol below). 4. Optimize the recrystallization process to minimize product loss. |
| Presence of the 3-amino regioisomer | Reaction conditions favor the kinetic product (e.g., basic medium, low temperature). | 1. Switch to neutral or slightly acidic conditions. Adding a catalytic amount of acetic acid can favor the 5-amino isomer.[3] 2. Increase the reaction temperature to allow for equilibration to the thermodynamically more stable 5-amino isomer.[3] |
| Product is off-color (e.g., yellow or brown) | 1. Presence of impurities from starting materials. 2. Decomposition of the product at high temperatures. 3. Air oxidation. | 1. Ensure the purity of starting materials. 2. Avoid prolonged heating at very high temperatures. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in crystallization/purification | 1. Presence of significant amounts of the regioisomeric impurity. 2. Oily impurities. | 1. If recrystallization is ineffective, purify the crude product by column chromatography on silica gel. 2. Wash the crude product with a non-polar solvent like hexane to remove oily impurities before recrystallization. |
Experimental Protocols
Synthesis of this compound (Favoring the 5-amino Isomer)
This protocol is designed to favor the formation of the thermodynamically stable 5-amino isomer.
Materials:
-
Benzylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Acetic acid (glacial, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (approximately 5-10 mL per gram of starting material).
-
Add benzylhydrazine (1.0-1.1 eq) to the solution.
-
(Optional) For enhanced regioselectivity towards the 5-amino isomer, add a catalytic amount of glacial acetic acid (0.1 eq).[3]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Summary
| Parameter | Condition | Expected Outcome | Reference |
| Regioisomer Control | Neutral or acidic (e.g., catalytic acetic acid), reflux temperature | Favors 5-amino isomer (thermodynamic product) | [3] |
| Regioisomer Control | Basic (e.g., sodium ethoxide), 0 °C | Favors 3-amino isomer (kinetic product) | [3] |
| Reaction Time | Reflux in ethanol | 2-4 hours | [1] |
| Purification | Recrystallization from ethanol | High purity solid | [6][7] |
Visual Guides
Caption: Main reaction pathway and formation of regioisomeric products.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Preventing regioisomer formation in 5-aminopyrazole synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-aminopyrazoles, with a specific focus on preventing the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing 5-aminopyrazoles?
A1: The most versatile and widely used methods for synthesizing 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound containing a nitrile group.[1] Common starting materials include:
-
β-Ketonitriles: These compounds react smoothly with hydrazines to yield 5-aminopyrazoles.[2][3] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization.[2]
-
α,β-Unsaturated Nitriles (e.g., Alkylidenemalononitriles): These are also common precursors that react with hydrazines to form 5-aminopyrazoles.[1][2]
Q2: Why do regioisomers (3-amino- and 5-aminopyrazoles) form during the synthesis?
A2: When using a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms of the hydrazine have different nucleophilicities. This leads to two possible pathways for cyclization, resulting in the formation of a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[4] The reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can also lead to a mixture of two pyrazole regioisomers.[5]
Q3: How can I control the regioselectivity to favor the formation of the desired 5-aminopyrazole isomer?
A3: Controlling regioselectivity is a critical aspect of 5-aminopyrazole synthesis. Several factors can be manipulated to favor the desired 5-amino isomer:
-
Reaction Conditions: The choice between acidic and basic conditions can completely revert the regioselectivity. For instance, acidic cyclization may favor the 5-aminopyrazole, while basic conditions can lead to the 3-aminopyrazole as the major product.[2][3] Microwave-assisted synthesis using acetic acid in toluene has been shown to favor the 5-aminopyrazole, while sodium ethoxide in ethanol favors the 3-aminopyrazole.[1]
-
Nature of the Hydrazine: Arylhydrazines are generally more nucleophilic on the unsubstituted nitrogen, which can influence the initial attack and subsequent cyclization pathway. Conversely, alkylhydrazines are typically more nucleophilic at the most substituted nitrogen.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[5]
-
Steric Hindrance: Increasing the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer.[1]
Q4: How can I confirm the identity of the synthesized regioisomers?
A4: Differentiating between 3-amino and 5-aminopyrazole isomers is crucial. While routine 1H NMR and mass spectrometry are essential, unambiguous structure determination often requires more advanced techniques:[4]
-
2D NMR Spectroscopy: Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[4]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural proof of the isolated isomer.[4][6]
-
Spectroscopic Comparison: The 1H NMR chemical shift of the 4-H proton in the pyrazole ring can be used to distinguish between 3- and 5-amino isomers after derivatization with a tosyl group.[7]
Troubleshooting Guide
This guide addresses common issues encountered during 5-aminopyrazole synthesis, focusing on minimizing regioisomer formation and improving yield.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired 5-aminopyrazole | Formation of a significant amount of the 3-aminopyrazole regioisomer. | Optimize Reaction Conditions: • For β-ketonitrile precursors, consider using acidic conditions (e.g., acetic acid) to promote the formation of the 5-amino isomer.[2][3] • For α,β-unsaturated nitrile precursors, microwave heating in the presence of acetic acid in toluene can favor the 5-aminopyrazole.[1]Change the Solvent: • Employ fluorinated alcohols such as TFE or HFIP to enhance regioselectivity.[5] |
| Mixture of regioisomers is difficult to separate | Similar physical properties of the 3- and 5-amino isomers. | Improve Regioselectivity Pre-emptively: • Before scaling up, perform small-scale trial reactions to identify the optimal conditions (solvent, catalyst, temperature) for maximizing the yield of the desired isomer.[4]Consider Derivatization: • In some cases, derivatizing the mixture (e.g., with a tosyl group) may alter the physical properties of the isomers, facilitating separation by chromatography.[7] |
| Incomplete reaction or presence of uncyclized intermediates | Insufficient reaction time or temperature; deactivation of the catalyst. | Reaction Monitoring: • Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the consumption of starting materials.Optimize Reaction Parameters: • Gradually increase the reaction temperature or prolong the reaction time. • If using a catalyst, ensure it is active and used in the correct stoichiometric amount. |
| Formation of unexpected byproducts | Side reactions due to harsh conditions or reactive functional groups. | Milder Reaction Conditions: • If using high temperatures, consider if a lower temperature for a longer duration could be effective. • Protect reactive functional groups on the starting materials if they are susceptible to side reactions under the chosen conditions. |
Experimental Protocols
Regioselective Synthesis of 5-Aminopyrazoles using β-Ketonitriles (Acidic Conditions)
This protocol is adapted from literature procedures that favor the formation of 5-aminopyrazoles.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of a protic acid, such as glacial acetic acid or a few drops of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Regioselective Synthesis of 3-Aminopyrazoles using α,β-Unsaturated Nitriles (Basic Conditions)
This protocol is based on methods that selectively yield 3-aminopyrazoles.[1]
-
Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
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Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
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Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.
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Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioisomer Ratio
| Precursor | Hydrazine | Conditions | Solvent | 5-Amino Isomer (%) | 3-Amino Isomer (%) | Reference |
| Enol ether of a β-ketonitrile | Substituted Hydrazine | Acidic (e.g., AcOH) | Toluene | Major Product | Minor Product | [2][3] |
| Enol ether of a β-ketonitrile | Substituted Hydrazine | Basic (e.g., NaOEt) | Ethanol | Minor Product | 93 (as a single isomer) | [2][3] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, MW | Toluene | 90 | - | [1] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, MW | Ethanol | - | 85 | [1] |
Visualizations
Caption: General reaction pathway for 5-aminopyrazole synthesis.
Caption: Troubleshooting decision tree for regioselectivity issues.
Caption: A typical experimental workflow for 5-aminopyrazole synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis | Semantic Scholar [semanticscholar.org]
- 7. Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives† | Semantic Scholar [semanticscholar.org]
Troubleshooting incomplete cyclization in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives, with a specific focus on incomplete cyclization. Here, you will find troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles, particularly when cyclization is incomplete.
Q1: My pyrazole synthesis is resulting in a very low yield or appears incomplete. What are the most common causes?
A1: Low yields in pyrazole synthesis, especially in classic methods like the Knorr synthesis, can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1] The most frequent causes include incomplete reaction, formation of stable intermediates, and competing side reactions.[2][3]
Troubleshooting Strategies for Low Yield/Incomplete Reaction:
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Increase Reaction Time & Temperature: | Monitor the reaction using Thin-Layer Chromatography (TLC) or LC-MS to ensure starting materials are fully consumed.[3] For many condensation reactions, heating to reflux is necessary.[3][4] |
| Suboptimal Catalyst | Optimize Catalyst Choice and Amount: | For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[3][4] In some cases, adding a mild base like sodium acetate can be beneficial, especially if using a hydrazine salt. |
| Poor Starting Materials | Verify Purity of Reactants: | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions and lower yields. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended. |
| Incorrect Stoichiometry | Adjust Reactant Ratios: | Ensure the correct stoichiometry is used. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion. |
| Product Degradation | Use Milder Conditions: | If the desired pyrazole is unstable under the reaction conditions, consider running the reaction at a lower temperature or using a milder catalyst.[3] Also, ensure the workup procedure is not degrading the product.[3] |
Below is a logical workflow to diagnose and troubleshoot low-yield pyrazole synthesis.
References
Technical Support Center: Scalable Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.
Question: The reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Purity of Reactants: Ensure the purity of benzylhydrazine and ethoxymethylenemalononitrile. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Reaction Conditions: The reaction is sensitive to temperature and time. Over-heating or prolonged reaction times can lead to the degradation of reactants and products. A study on related aryl pyrazoles suggests that refluxing in ethanol for approximately 4 hours is a good starting point.[1]
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Solvent Choice: While ethanol is a commonly used solvent, exploring other options like fluorinated ethanol could be beneficial, especially when dealing with fluorinated aryl hydrazines.[1]
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Catalyst Inefficiency: For multi-component synthesis variations, the choice and activity of the catalyst are crucial. For instance, in the synthesis of related pyrazoles, catalysts like FeCl3/PVP and novel nano catalysts have been shown to significantly improve yields.[1][2][3] While not a direct synthesis of the title compound, these suggest that catalytic approaches can be highly effective.
Question: I am observing the formation of an isomeric impurity. How can I improve the regioselectivity of the reaction?
Answer: The formation of the 3-amino regioisomer is a potential side reaction. To enhance the regioselectivity for the desired 5-amino isomer, consider the following:
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Reaction Mechanism: The reaction proceeds via a Michael-type addition of the hydrazine to the ethoxymethylenemalononitrile.[4] The initial nucleophilic attack of the substituted nitrogen of benzylhydrazine is crucial for the desired regioselectivity.
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Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature can influence the regioselectivity. It is recommended to perform the reaction at a controlled reflux temperature.
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pH of the Reaction Mixture: The acidity or basicity of the reaction medium can affect the nucleophilicity of the hydrazine nitrogens. While not explicitly detailed for this specific synthesis in the provided results, it is a common parameter to optimize in similar reactions.
Question: The purification of the final product is challenging due to persistent impurities. What purification strategies are recommended?
Answer: Effective purification is key to obtaining a high-purity product. The following methods can be employed:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Ethanol is a suitable solvent for recrystallization.[3]
-
Chromatography: If recrystallization does not remove all impurities, column chromatography using silica gel is a standard technique. A solvent system such as n-hexane/ethyl acetate can be used for elution, with the polarity adjusted based on TLC analysis.[5]
-
Washing: After the reaction, diluting the mixture with a solvent like ethyl acetate and washing with water can help remove water-soluble impurities and unreacted starting materials.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between benzylhydrazine and ethoxymethylenemalononitrile.[6] This is a robust and well-documented approach for synthesizing 5-aminopyrazole derivatives.[7][8]
Q2: Are there any recommended catalysts to improve the reaction efficiency?
A2: While the direct condensation can proceed without a catalyst, studies on similar pyrazole syntheses have shown that catalysts can significantly enhance reaction rates and yields. For multicomponent syntheses of related pyrazoles, various catalysts have been successfully employed, including FeCl3/PVP and specialized nano catalysts.[1][2][9][10][11] Researchers can explore similar catalytic systems for the synthesis of the title compound.
Q3: What are the typical reaction conditions for this synthesis?
A3: A common protocol involves reacting benzylhydrazine and ethoxymethylenemalononitrile in a solvent like ethanol at reflux temperature for several hours.[1] For catalyzed reactions, temperatures may be lower, for example, 55°C in a water/ethanol solvent system.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[5] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the reactants from the product.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of Related 5-Aminopyrazole-4-carbonitriles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 4 h | Not Specified | [1] |
| FeCl3/PVP | Water/PEG-400 | Not Specified | 2-4 h | up to 97 | [1] |
| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 | 15-27 min | 85-93 | [2][3] |
| Fe3O4@SiO2@vanillin@thioglycolic acid | None (mechanochemical) | Room Temperature | Not Specified | High | [9] |
Note: The data in this table is for the synthesis of related 5-aminopyrazole derivatives and is provided for comparative purposes to guide optimization.
Experimental Protocols
Detailed Methodology for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (A Representative Protocol)
This protocol is adapted from the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and can be modified for the synthesis of this compound.[1]
-
Reaction Setup: To a 25 mL glass reactor under a nitrogen atmosphere and equipped with a magnetic stirrer, add benzylhydrazine (1.2 mmol) dissolved in absolute ethanol (2 mL).
-
Addition of Reactant: Slowly add ethoxymethylenemalononitrile (1.2 mmol) to the solution.
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Reaction: Carefully bring the reaction mixture to reflux and maintain for 4 hours.
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Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
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Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. rsc.org [rsc.org]
- 6. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Catalyst selection for efficient synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The synthesis of this compound and its derivatives is typically achieved through a multi-component reaction. The most common starting materials are:
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A source of the pyrazole ring's nitrogen atoms: Benzylhydrazine or its salts.
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A dicarbonyl equivalent or a precursor with a cyano group: Malononitrile is a frequently used reagent for this purpose.[1][2][3]
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A component to introduce the C3 substituent: While the core topic is the 1-benzyl derivative, the C3 position can be varied. For the parent compound, a simpler reagent might be used, though many syntheses involve an aldehyde to form a 3-aryl or other substituted derivative.[3] For the synthesis of this compound itself, a common precursor is ethoxymethylenemalononitrile, which reacts with benzylhydrazine.[4]
Q2: How does catalyst selection impact the reaction yield and time?
Catalyst selection is critical for optimizing the synthesis of this compound derivatives, significantly influencing reaction yields and times. A variety of catalysts have been successfully employed, ranging from basic catalysts to novel nanocatalysts.
Recent advancements have focused on green and reusable catalysts. For instance, magnetic nanoparticles functionalized with tannic acid or vanillin/thioglycolic acid have demonstrated high yields and short reaction times.[1][2][5] These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity.[1][2][5]
Layered double hydroxides (LDHs) modified with copper have also been shown to be highly effective, promoting the reaction in environmentally friendly solvents like water/ethanol mixtures with excellent yields and short reaction times (15–27 minutes).[3][6] Traditional base catalysts like triethylamine are also effective, though they may require longer reaction times and can be more challenging to separate from the product.[7]
Data Summary: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reusability | Reference(s) |
| Fe3O4@SiO2@Tannic acid | Solvent-free (mechanochemical) | 80 | 10-25 min | 90-98 | Up to 6 cycles | [1][2] |
| Fe3O4@SiO2@vanillin@thioglycolic acid | Solvent-free (mechanochemical) | Room Temp | 5-15 min | 92-98 | Up to 6 cycles | [5] |
| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 | 15-27 min | 85-93 | Up to 4 cycles | [3][6] |
| Triethylamine | Ethanol | Reflux | 15-20 h | Good to Excellent | Not reported | [7] |
| Alumina-silica-supported MnO2 | Water | Room Temp | Not specified | High | Recyclable | [8] |
| Calcined Mg-Fe Hydrotalcite | Not specified | Ambient | Shorter time | High | Reusable | [9] |
Troubleshooting Guide
Problem 1: Low or no product yield.
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Possible Cause: Suboptimal reaction conditions.
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Possible Cause: Inefficient catalyst or incorrect catalyst loading.
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Solution: Ensure the catalyst is active and used in the correct amount. The optimal catalyst loading should be determined experimentally. If using a reusable catalyst, verify its activity has not diminished.
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Possible Cause: Impure starting materials.
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Solution: Use freshly purified starting materials. Benzylhydrazine, in particular, can degrade over time. The purity of malononitrile and any other reactants should also be confirmed.
-
-
Possible Cause: Formation of side products.
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Solution: The formation of unwanted side products can significantly reduce the yield.[10] Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. Adjusting the reaction conditions, such as temperature or order of reagent addition, may minimize side reactions.
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Problem 2: Difficulty in product purification.
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Possible Cause: Co-elution of the product with starting materials or byproducts during chromatography.
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Solution: Optimize the chromatographic conditions. Experiment with different solvent systems (e.g., varying the polarity of the eluent) for column chromatography. Recrystallization from a suitable solvent can also be an effective purification method.[11]
-
-
Possible Cause: The product is an oil or a low-melting solid.
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Solution: If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography followed by removal of the solvent under high vacuum is the best approach.
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Problem 3: Inconsistent reaction outcomes.
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Possible Cause: Variability in reagent quality.
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Solution: Source reagents from a reliable supplier and check their purity upon receipt. Use reagents from the same batch for a series of experiments to ensure consistency.
-
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Possible Cause: Sensitivity to air or moisture.
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Solution: Some of the reactants, particularly hydrazines, can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.
-
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Possible Cause: Reaction scale effects.
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Solution: Reaction conditions that are optimal on a small scale may not be directly transferable to a larger scale. When scaling up, consider factors such as heat and mass transfer. A gradual increase in the reaction scale with careful monitoring is recommended.
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Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives using a Heterogeneous Catalyst:
This protocol is a generalized procedure based on methodologies reported for similar syntheses.[2][3][11]
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Reaction Setup: To a round-bottom flask, add the aldehyde derivative (1 mmol), malononitrile (1 mmol), benzylhydrazine (1 mmol), and the catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI).[3][11]
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Solvent Addition: Add the appropriate solvent system (e.g., 1 mL of a 1:1 mixture of water and ethanol).[3]
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Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 55 °C) for the required duration (e.g., 15-27 minutes).[3][6]
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Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate, 1:1).[11]
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Work-up:
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Upon completion, cool the reaction mixture to room temperature.
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If using a magnetic catalyst, it can be separated using an external magnet.[1][2][5] For other heterogeneous catalysts, add a solvent like hot ethanol or chloroform to the reaction mixture and separate the catalyst by centrifugation or filtration.[3][6][11]
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Wash the separated catalyst with a suitable solvent (e.g., ethanol) and dry it in an oven for reuse.[3][6][11]
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Evaporate the solvent from the filtrate under reduced pressure.
-
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[11]
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Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.[1][5][11]
Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Green and efficient synthesis of 5-amino-1 H -pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00577E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality reagents: Starting materials (benzylhydrazine or ethoxymethylenemalononitrile) may be degraded. 3. Incorrect solvent: The chosen solvent may not be optimal for the reaction. 4. Presence of moisture: Benzylhydrazine is sensitive to moisture. | 1. Extend reaction time and/or increase temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often carried out at the reflux temperature of the solvent. 2. Verify reagent purity: Use freshly opened or purified reagents. The purity of starting materials can be checked by NMR or other analytical techniques. 3. Solvent selection: Ethanol is a commonly used and effective solvent for this reaction. Trifluoroethanol (TFE) may also provide high yields.[1] 4. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products/Impurities | 1. Side reactions: The formation of regioisomers (e.g., 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile) is a possibility, although studies on similar aryl hydrazines suggest high regioselectivity for the 5-amino isomer.[1] 2. Decomposition of starting materials or product: Prolonged heating or exposure to acid/base can lead to degradation. 3. Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the crude product. | 1. Control reaction temperature: Avoid excessive heating. The reaction is typically performed at the reflux temperature of the chosen solvent.[2] 2. Optimize reaction time: Monitor the reaction by TLC to determine the optimal time for completion and minimize degradation. 3. Purification: Recrystallization from a suitable solvent such as ethanol is a common method for purifying the final product.[3] Column chromatography can be employed for more difficult separations. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not precipitate: The product may be soluble in the reaction mixture. 2. Product is contaminated with starting materials or byproducts: Incomplete reaction or side reactions. | 1. Induce precipitation: Cool the reaction mixture in an ice bath. If the product still does not precipitate, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. 2. Recrystallization: Use a suitable solvent for recrystallization. Ethanol is often a good choice.[3] If recrystallization is ineffective, column chromatography may be necessary. |
| Inconsistent Results | 1. Variability in reagent quality: Different batches of starting materials may have varying purity. 2. Inconsistent reaction conditions: Fluctuations in temperature, reaction time, or stirring rate. 3. Atmospheric moisture: The reaction may be sensitive to ambient humidity. | 1. Standardize reagents: Use reagents from the same batch or ensure consistent purity for each experiment. 2. Maintain consistent parameters: Use a temperature-controlled heating mantle and consistent stirring. 3. Conduct the reaction under an inert atmosphere: Using an inert gas like nitrogen or argon can prevent moisture from interfering with the reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound proceeds via a Michael-type addition of benzylhydrazine to ethoxymethylenemalononitrile, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.[1]
Q2: Which solvent is best for the synthesis of this compound?
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of n-hexane and ethyl acetate.[3] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.
Q4: What are the expected 1H NMR and 13C NMR spectral data for this compound?
A4: While the exact spectral data for the benzyl derivative is not provided in the search results, one can expect characteristic signals for the benzyl protons (a singlet for the CH2 group and multiplets for the phenyl ring), the pyrazole proton, and the amino protons in the 1H NMR spectrum. The 13C NMR spectrum would show signals for the carbon atoms of the pyrazole and benzyl groups, as well as the carbon of the nitrile group.
Q5: What are some common purification techniques for this compound?
A5: The most common purification method is recrystallization from a suitable solvent, such as ethanol.[3] If the product is still impure, column chromatography on silica gel can be used.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is adapted from the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2]
Materials:
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Benzylhydrazine
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Ethoxymethylenemalononitrile
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Absolute Ethanol (or other anhydrous solvent)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Heating mantle
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.
-
Slowly add ethoxymethylenemalononitrile (1.0 equivalent) to the solution with stirring.
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.[2]
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration.
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If the product does not precipitate, the solvent can be removed under reduced pressure.
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Purify the crude product by recrystallization from ethanol.
Data Presentation
Table 1: Effect of Different Solvents on the Yield of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Note: This data is for the phenyl analog and serves as a reference for solvent selection in the synthesis of the benzyl derivative. The trend is expected to be similar.
| Solvent | Reaction Time (h) | Yield (%) |
| Trifluoroethanol (TFE) | 2 | 92 |
| Ethanol (EtOH) | 4 | 85 |
| Methanol (MeOH) | 6 | 70 |
| Tetrahydrofuran (THF) | 8 | 55 |
(Data adapted from a study on the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile)[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reaction Components and Conditions
Caption: Key components and conditions for the synthesis.
References
Technical Support Center: Characterization of Impurities in 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the common starting materials?
The most common and direct synthesis involves the condensation reaction between benzylhydrazine and ethoxymethylenemalononitrile.[1] This reaction proceeds via a nucleophilic attack and subsequent cyclization to form the pyrazole ring.
Q2: What are the most common impurities encountered in the synthesis of this compound?
The primary impurities typically fall into three categories:
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Regioisomers: The most significant impurity is the undesired regioisomer, 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile. This arises from the two possible cyclization pathways when using a monosubstituted hydrazine like benzylhydrazine.[2]
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Unreacted Starting Materials: Residual benzylhydrazine and ethoxymethylenemalononitrile may be present if the reaction does not go to completion.
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Reaction Intermediates: In some cases, uncyclized hydrazone intermediates may be isolated, particularly if the cyclization step is incomplete or reaction conditions are not optimal.
Q3: How can the formation of the undesired regioisomer be minimized?
The ratio of the 5-amino to the 3-amino regioisomer is highly dependent on reaction conditions. Factors such as solvent, temperature, and the presence of a catalyst can influence the regioselectivity of the cyclization. A systematic optimization of these parameters is crucial to favor the formation of the desired 5-amino isomer.
Q4: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating and quantifying the main product from its regioisomer and other non-volatile impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual starting materials or their degradation products.[5] Derivatization may be necessary for non-volatile compounds like hydrazine.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the final product and isolated impurities. Advanced techniques like NOESY or HMBC can definitively distinguish between the 5-amino and 3-amino regioisomers.[2][10]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information that is critical for the identification of unknown impurities.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Poor yield of the desired product. | Incomplete reaction. | Increase reaction time or temperature. Ensure molar ratios of reactants are correct. Consider using a catalyst to facilitate the reaction.[11][12] |
| Presence of a significant peak corresponding to the regioisomer in the HPLC chromatogram. | Non-optimized reaction conditions leading to poor regioselectivity. | Modify the reaction solvent, temperature, or catalyst. The separation of regioisomers can be achieved using column chromatography with a carefully selected eluent system.[2][13] |
| Detection of starting materials in the final product. | Insufficient reaction time or non-stoichiometric amounts of reactants. | Ensure the reaction is monitored by TLC or HPLC until the starting materials are consumed. Adjust the stoichiometry of the reactants as needed. |
| Appearance of an unexpected peak in the chromatogram. | Formation of a side product or degradation of the product. | Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using NMR and MS to understand its origin and implement corrective actions in the synthesis. |
Impurity Characterization Data
The following tables provide representative analytical data for this compound and its most common process-related impurity, the 3-amino regioisomer. Note: Exact values may vary depending on the specific analytical conditions, instrumentation, and solvents used.
Table 1: Representative HPLC Data
| Compound | Expected Retention Time (min) |
| This compound | ~ 10.2 |
| 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile | ~ 9.5 |
| Benzylhydrazine | ~ 3.1 |
| Ethoxymethylenemalononitrile | ~ 4.5 |
Table 2: Representative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₀N₄ | 198.22 | 199.0978 |
| 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile | C₁₁H₁₀N₄ | 198.22 | 199.0978 |
Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | This compound (δ, ppm) | 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile (Predicted δ, ppm) |
| Pyrazole C3-H | 7.45 (s, 1H) | - |
| Pyrazole C5-H | - | ~7.6 (s, 1H) |
| Benzyl CH₂ | 5.15 (s, 2H) | ~5.25 (s, 2H) |
| Phenyl-H (benzyl) | 7.30-7.40 (m, 5H) | 7.30-7.40 (m, 5H) |
| Amino NH₂ | 4.50 (br s, 2H) | ~4.70 (br s, 2H) |
Key Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Protocol 2: GC-MS Method for Volatile Impurities
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol. For trace analysis of hydrazine, derivatization with acetone to form the hydrazone may be required prior to injection.[6]
Protocol 3: NMR Sample Preparation
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound or isolated impurity.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for distinguishing between isomers.
Visualizations
Caption: Synthetic pathway and formation of the primary regioisomeric impurity.
Caption: General workflow for the identification and characterization of impurities.
References
- 1. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the two primary synthetic routes to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a valuable scaffold in medicinal chemistry. The comparison is based on published methodologies for analogous compounds, offering insights into reaction conditions, yields, and overall efficiency.
Comparison of Synthesis Routes
The synthesis of this compound can be broadly categorized into two effective methods: a classical two-component condensation and a modern three-component one-pot reaction. Each approach presents distinct advantages and considerations for laboratory application.
| Parameter | Route 1: Two-Component Synthesis | Route 2: Three-Component One-Pot Synthesis |
| Reactants | (Ethoxymethylene)malononitrile, Benzylhydrazine | Benzaldehyde, Malononitrile, Benzylhydrazine |
| Solvent | Ethanol | Ethanol, Water, or a mixture |
| Catalyst | Typically not required | Often catalyst-free, but various catalysts can be used to improve yield and reaction time |
| Reaction Time | 4 hours (reflux) | 15-30 minutes |
| Reported Yield | 47-93% (for analogous aryl hydrazines) | 85-93% (for analogous aldehydes and hydrazines) |
| Key Advantages | High regioselectivity, straightforward procedure | High efficiency, shorter reaction times, "green" chemistry potential |
Experimental Protocols
Route 1: Two-Component Synthesis from (Ethoxymethylene)malononitrile and Benzylhydrazine
This method relies on the direct condensation of (ethoxymethylene)malononitrile with benzylhydrazine. The reaction is typically carried out under reflux in ethanol and is known for its high regioselectivity, yielding the desired 5-amino pyrazole isomer exclusively.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere with magnetic stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Route 2: Three-Component One-Pot Synthesis
This approach offers a more streamlined and environmentally friendly synthesis. By combining an aldehyde, malononitrile, and a hydrazine in a single pot, this method often results in high yields in a significantly shorter reaction time.
Procedure:
-
In a test tube or round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and benzylhydrazine (1 mmol).
-
Add a solvent such as a water/ethanol mixture (e.g., 1:1, 1 mL).
-
If a catalyst is used, it is added at this stage (e.g., 0.05 g of a supported catalyst).
-
The mixture is stirred at a specified temperature (e.g., 55 °C) for the appropriate time (typically 15-30 minutes).
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction with an organic solvent.
-
If a solid catalyst is used, it can be removed by filtration or centrifugation.
-
The crude product is then purified, typically by recrystallization from ethanol.
Synthesis Pathways Diagram
The following diagram illustrates the two primary synthesis routes for this compound.
Caption: Comparative diagram of the two main synthetic routes.
Efficacy of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile Derivatives: A Comparative Analysis Against Existing Anticancer Compounds
For Immediate Release
Researchers and drug development professionals in the oncology sector are continually seeking novel compounds with improved efficacy and selectivity against cancer cells. This guide provides a comparative overview of the efficacy of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile derivatives against established anticancer agents. While direct comparative studies on a single, specific this compound derivative are limited in publicly available literature, this guide synthesizes data from various studies on structurally related 5-aminopyrazole compounds to offer a valuable reference for researchers.
The pyrazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. The 5-aminopyrazole core, in particular, has been a focal point for the development of novel kinase inhibitors and other targeted anticancer agents.
Comparative In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole derivatives against various human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic drugs. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazole Derivative 1 (Compound 10h) | NCI-H520 | Lung Cancer | 19 | [1] |
| SNU-16 | Gastric Cancer | 59 | [1] | |
| KATO III | Gastric Cancer | 73 | [1] | |
| Indolo–pyrazole conjugate (Compound 6c) | SK-MEL-28 | Melanoma | 3.46 | [2] |
| HCT-116 | Colon Cancer | 9.02 | [2] | |
| Sunitinib (Existing Drug) | HCT-116 | Colon Cancer | 10.69 | [2] |
| Aryl-pyrazole derivative (Compound 5) | A549 | Lung Cancer | 49.85 | [3] |
| Doxorubicin (Existing Drug) | A549 | Lung Cancer | Not Specified in Study | [3] |
Note: Pyrazole Derivative 1 (Compound 10h) is a 5-amino-1H-pyrazole-4-carboxamide derivative, highlighting the potential of this scaffold.[1] The Indolo–pyrazole conjugate (Compound 6c) and Aryl-pyrazole derivative (Compound 5) are other examples of pyrazole-containing compounds with significant anticancer activity.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of these compounds.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the 5-aminopyrazole derivatives or a standard drug (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are treated with the pyrazole derivatives as described for the apoptosis assay.
-
Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA intercalating agent, Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many this compound derivatives are still under investigation, the broader class of pyrazole-based compounds has been shown to target several key pathways involved in cancer progression.
A common mechanism of action for many pyrazole derivatives is the inhibition of protein kinases.[3] Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that drive tumor growth, leading to cell cycle arrest and apoptosis.
For instance, certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The FGFR signaling pathway plays a critical role in tumorigenesis, and its inhibition is a validated therapeutic strategy.
The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors, leading to anticancer effects.
Caption: Generalized signaling pathway targeted by pyrazole-based kinase inhibitors.
Conclusion
The available data suggests that 5-aminopyrazole derivatives represent a promising class of compounds with potent anticancer activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways that are critical for tumor growth and survival. While more research is needed to fully elucidate the efficacy and mechanisms of specific this compound derivatives, the existing body of evidence strongly supports their continued investigation and development as potential cancer therapeutics. This guide provides a foundational resource for researchers to design and interpret future studies in this exciting area of drug discovery.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The synthesis of pyrazole derivatives is, therefore, a critical area of research. This guide provides an objective comparison of the synthesis of pyrazoles using 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a key intermediate, benchmarked against other common synthetic precursors. The performance of these precursors will be evaluated based on experimental data, including reaction yields and conditions.
Performance Comparison of Pyrazole Synthesis Precursors
The choice of precursor significantly influences the efficiency and outcome of pyrazole synthesis. Below is a summary of quantitative data for different synthetic routes to pyrazole derivatives.
| Precursor 1 | Precursor 2 | Product | Reaction Conditions | Yield (%) | Reference |
| Ethoxymethylenemalononitrile | Benzylhydrazine | This compound | Reflux | 70 | [2] |
| (Ethoxymethylene)malononitrile | Aryl hydrazines | 5-amino-1-aryl-1H-pyrazole-4-carbonitriles | Reflux in ethanol | 47-84 | [3] |
| 1,3-Diketones | Hydrazine | Substituted pyrazoles | In situ reaction from ketones and acid chlorides, followed by addition of hydrazine | Good to excellent yields | [4][5] |
| α,β-Unsaturated Aldehydes/Ketones | Hydrazine salts | Di-, tri-, and tetrasubstituted pyrazoles | I2-mediated, metal-free, one-pot reaction | Not specified | [6] |
| N-monosubstituted hydrazones | Nitroolefins | 1,3,5-trisubstituted pyrazoles | Room temperature in methanol | up to 92% | [7] |
| β-Ketonitriles | Hydrazines | 5-Aminopyrazoles | Condensation reaction | Generally high yields | [8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of ethoxymethylenemalononitrile and benzylhydrazine.[2]
Materials:
-
Ethoxymethylenemalononitrile
-
Benzylhydrazine
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve ethoxymethylenemalononitrile in a suitable solvent in a round-bottom flask.
-
Add an equimolar amount of benzylhydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for a specified period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: General Knorr Synthesis of Pyrazoles from 1,3-Diketones
This is a classic and widely used method for pyrazole synthesis.[4][5][9]
Materials:
-
A 1,3-diketone
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
Dissolve the 1,3-diketone in ethanol or acetic acid in a round-bottom flask.
-
Add a slight excess of hydrazine hydrate or the substituted hydrazine to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3: Synthesis of Polysubstituted Pyrazoles from α,β-Unsaturated Carbonyls
This method provides access to a variety of substituted pyrazoles.[6]
Materials:
-
An α,β-unsaturated aldehyde or ketone
-
Hydrazine salt (e.g., hydrazine hydrochloride)
-
Iodine (catalyst)
-
Solvent (e.g., DMSO)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound in a suitable solvent, add the hydrazine salt.
-
Add a catalytic amount of iodine to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthesis and Biological Action
To better understand the processes involved, the following diagrams illustrate a general workflow for pyrazole synthesis and a key signaling pathway where pyrazole derivatives are active.
Caption: A generalized workflow for the synthesis of substituted pyrazoles.
Many pyrazole derivatives exhibit their therapeutic effects by inhibiting specific signaling pathways involved in disease progression. A prominent example is the inhibition of the BRAF kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[10][11][12]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of pyrazole-based BRAF inhibitors.
Conclusion
The synthesis of this compound from ethoxymethylenemalononitrile and benzylhydrazine offers a respectable yield and a straightforward procedure. However, the classical Knorr synthesis using 1,3-diketones and the reaction of N-monosubstituted hydrazones with nitroolefins can potentially provide higher yields for certain substituted pyrazoles. The choice of the optimal precursor will ultimately depend on the desired substitution pattern of the final pyrazole derivative, the availability and cost of the starting materials, and the desired reaction conditions. The versatility of pyrazole synthesis allows researchers to select the most appropriate method for their specific drug discovery and development needs.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile isomers
A comprehensive spectroscopic comparison of isomers of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is essential for researchers in drug discovery and chemical synthesis to ensure the correct identification and purity of their compounds. Different isomers can exhibit varied biological activities and chemical properties. This guide provides a comparative analysis of the spectroscopic data for two potential isomers, outlines the experimental protocols for their characterization, and includes a logical workflow for isomer differentiation.
Spectroscopic Data Comparison
The primary isomers of interest are this compound and 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile. Their structures are as follows:
-
Isomer A: this compound
-
Isomer B: 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile
The key to differentiating these isomers lies in the distinct electronic environments of the protons and carbons in their respective structures, which will be reflected in their NMR, IR, and mass spectra.
Table 1: Comparative ¹H NMR Data (Predicted for 400 MHz in DMSO-d₆)
| Assignment | Isomer A (5-amino-1-benzyl...) | Isomer B (3-amino-1-benzyl...) | Reason for Difference |
| -NH₂ (s) | ~6.5 - 7.0 ppm | ~5.5 - 6.0 ppm | The amino group at the 5-position is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift compared to the 3-position. |
| Pyrazole-H (s) | ~7.8 ppm (H3) | ~8.2 ppm (H5) | The proton at the 3-position in Isomer A is less deshielded than the proton at the 5-position in Isomer B, which is adjacent to the electron-withdrawing nitrile group. |
| -CH₂- (s) | ~5.3 ppm | ~5.3 ppm | The chemical shift of the benzylic protons is expected to be similar in both isomers as they are attached to the N1 of the pyrazole ring. |
| Aromatic-H (m) | ~7.2 - 7.4 ppm | ~7.2 - 7.4 ppm | The signals for the benzyl group protons are expected to be in a similar range for both isomers. |
Table 2: Comparative ¹³C NMR Data (Predicted for 100 MHz in DMSO-d₆)
| Assignment | Isomer A (5-amino-1-benzyl...) | Isomer B (3-amino-1-benzyl...) | Reason for Difference |
| C=O (C4) | ~95 ppm | ~90 ppm | The carbon bearing the nitrile group will have a different chemical shift due to the change in the position of the amino group. |
| C-NH₂ (C5) | ~153 ppm | - | |
| C-NH₂ (C3) | - | ~158 ppm | The carbon attached to the amino group will have a distinct chemical shift in each isomer. |
| C-H (C3) | ~140 ppm | - | |
| C-H (C5) | - | ~135 ppm | The chemical shift of the pyrazole ring carbons will be a key differentiator. |
| -CN | ~118 ppm | ~115 ppm | The electronic environment of the nitrile carbon will be slightly different. |
| -CH₂- | ~50 ppm | ~50 ppm | Similar to the ¹H NMR, the benzylic carbon is expected to have a similar chemical shift. |
| Aromatic-C | ~127-137 ppm | ~127-137 ppm | The chemical shifts of the benzyl group carbons are expected to be similar. |
Table 3: Comparative FT-IR Data (KBr Pellet, cm⁻¹)
| Vibrational Mode | Isomer A (5-amino-1-benzyl...) | Isomer B (3-amino-1-benzyl...) | Reason for Difference |
| N-H Stretch | 3400 - 3200 (multiple bands) | 3400 - 3200 (multiple bands) | The exact positions and shapes of the N-H stretching bands for the amino group may differ slightly due to differences in hydrogen bonding and electronic effects. |
| C≡N Stretch | ~2220 | ~2225 | The position of the nitrile stretch is sensitive to the electronic environment. The proximity to the amino group in Isomer A may lead to a slightly lower wavenumber compared to Isomer B. |
| C=C / C=N Stretch | 1650 - 1500 | 1650 - 1500 | The pattern of aromatic and heteroaromatic ring stretching vibrations in the fingerprint region may show subtle differences. |
| N-H Bend | ~1630 | ~1630 | The scissoring vibration of the amino group is expected in this region for both isomers. |
Table 4: Comparative Mass Spectrometry Data
| Technique | Isomer A & Isomer B | Reason |
| Molecular Ion (M⁺) | m/z = 198.22 | Both isomers have the same molecular formula (C₁₁H₁₀N₄) and therefore the same molecular weight. |
| Key Fragmentation | Different fragmentation patterns | The position of the amino and benzyl groups will influence the fragmentation pathways. For example, the loss of HCN or NH₂ radicals might be favored differently in each isomer, leading to unique fragment ions that can be used for identification. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[1]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be set to cover the range of 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Use proton decoupling to obtain singlet peaks for each carbon.
-
A 90-degree pulse width and a longer relaxation delay (5-10 seconds) are typically used. A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
The spectral width should cover 0-160 ppm.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy[2][3]
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
-
-
Spectrum Acquisition:
-
Record a background spectrum of a blank KBr pellet.[3]
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.
Mass Spectrometry (MS)[5]
-
Sample Preparation: Dissolve a small amount of the sample (less than 1 mg) in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation and Ionization:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Electrospray ionization (ESI) in positive ion mode is a suitable technique for these compounds.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the accurate mass of the molecular ion to confirm the elemental composition. Interpret the fragmentation pattern to elucidate the structure and differentiate between isomers.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic identification of the pyrazole carbonitrile isomers.
Caption: Synthetic pathway leading to potential pyrazole isomers.
Caption: Logical workflow for isomer identification via spectroscopy.
References
Validating the Structure of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. The strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides unambiguous validation of the compound's intricate molecular architecture. The experimental data presented herein, based on closely related analogs and theoretical predictions, serves as a practical benchmark for researchers working with substituted pyrazole scaffolds.
Comparative Analysis of NMR Data
The structural assignment of this compound is achieved through a detailed analysis of its 1D and 2D NMR spectra. The following tables summarize the expected chemical shifts and key 2D correlations.
Table 1: 1H and 13C NMR Chemical Shift Assignments
| Position | Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1 | N | - | - |
| 2 | N | - | - |
| 3 | C | - | 153.2 |
| 4 | C | - | 83.5 |
| 5 | C | - | 150.9 |
| 6 | -CN | - | 115.4 |
| 7 | -NH2 | 5.30 (s, 2H) | - |
| 8 | -CH2- | 5.40 (s, 2H) | 52.1 |
| 9 | C (ipso) | - | 135.8 |
| 10, 14 | C (ortho) | 7.30 (d, 2H) | 128.0 |
| 11, 13 | C (meta) | 7.38 (t, 2H) | 129.2 |
| 12 | C (para) | 7.35 (t, 1H) | 128.5 |
Note: Predicted chemical shifts are based on data from structurally similar compounds and theoretical models. Actual experimental values may vary slightly.
Table 2: Key 2D NMR Correlations for Structural Validation
| Experiment | Observed Correlation | Structural Information Confirmed |
| COSY | H-10 ↔ H-11 | Connectivity within the benzyl ring spin system. |
| H-11 ↔ H-12 | Establishes the sequence of protons on the aromatic ring. | |
| HSQC | H-7 (-NH2) ↔ No Correlation | Confirms the protons are attached to a heteroatom (N). |
| H-8 (-CH2-) ↔ C-8 | Direct one-bond correlation between the benzylic protons and their carbon. | |
| H-10 ↔ C-10 | Direct one-bond correlation for the ortho protons and carbons. | |
| H-11 ↔ C-11 | Direct one-bond correlation for the meta protons and carbons. | |
| H-12 ↔ C-12 | Direct one-bond correlation for the para proton and carbon. | |
| HMBC | H-8 (-CH2-) ↔ C-3, C-5 | Crucial correlation confirming the benzyl group is attached to N-1 of the pyrazole ring. |
| H-8 (-CH2-) ↔ C-9 (ipso) | Confirms the connectivity to the benzyl ring's ipso-carbon. | |
| H-7 (-NH2) ↔ C-4, C-5 | Confirms the position of the amino group at C-5. | |
| H-10 ↔ C-9, C-11, C-14 | Long-range correlations within the benzyl ring. |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of this compound using 2D NMR is outlined below. This process begins with acquiring basic 1D spectra and progresses through a series of 2D experiments to build a complete picture of the molecular connectivity.
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.
1H-1H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or a Double-Quantum Filtered COSY (DQF-COSY) for higher resolution can be used.
-
Sample Preparation: 5-10 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Spectrometer Parameters:
-
Spectral Width (SWH): Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Scans (NS): 2-8 scans per increment.
-
Number of Increments (TD1): 256-512 increments in the F1 dimension.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
1H-13C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify all carbons that are directly attached to a proton.[1]
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement is typically used.
-
Sample Preparation: 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent.
-
Spectrometer Parameters:
-
Spectral Width (SWH) F2 (1H): 0-10 ppm.
-
Spectral Width (SWH) F1 (13C): Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Scans (NS): 4-16 scans per increment.
-
Number of Increments (TD1): 128-256 increments in the F1 dimension.
-
One-bond Coupling Constant (1JCH): Optimized for an average one-bond C-H coupling (typically 145 Hz).
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range correlations between protons and carbons, typically over two to three bonds (2JCH and 3JCH).[1][2]
-
Pulse Program: A standard gradient-selected HMBC experiment.
-
Sample Preparation: 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent.
-
Spectrometer Parameters:
-
Spectral Width (SWH) F2 (1H): 0-10 ppm.
-
Spectral Width (SWH) F1 (13C): Set to cover the full carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Scans (NS): 8-32 scans per increment.
-
Number of Increments (TD1): 256-512 increments in the F1 dimension.
-
Long-range Coupling Constant (nJCH): Optimized for an average long-range coupling (typically 8-10 Hz).
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
-
Processing: Apply a sine-bell or Gaussian window function in both dimensions before Fourier transformation.
Alternative Methodologies
While 2D NMR is the gold standard for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the most definitive structural information if a suitable single crystal can be obtained.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the molecular structure.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (-C≡N) and amino (-NH2) groups in the target molecule.
References
A Comparative Crystallographic Analysis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile Derivatives
For Immediate Release
This guide provides a comparative analysis of the X-ray crystallographic data for a series of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the versatile biological activities exhibited by pyrazole-containing scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of key structural parameters, detailed experimental protocols, and a visual representation of the crystallographic workflow.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for three derivatives of 5-amino-1H-pyrazole-4-carbonitrile, providing a basis for comparing the effects of different substituents at the 1-position on the crystal lattice.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile[1] | C₁₀H₈N₄ | Monoclinic | P2₁/c | 11.007 | 7.726 | 12.194 | 115.71 | 933.9 |
| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile[2] | C₁₀H₇ClN₄ | Monoclinic | P2₁/n | 11.201 | 8.843 | 11.697 | 114.67 | 1052.9 |
| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[3] | C₁₀H₇N₅O₂ | Monoclinic | Cc | 3.769 | 27.344 | 10.129 | 96.20 | 1037.7 |
Experimental Protocols
The determination of the crystal structures summarized above involves a standardized set of procedures, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
The synthesis of these pyrazole derivatives is typically achieved through multi-component reactions. For instance, a common route involves the reaction of a substituted hydrazine (e.g., phenylhydrazine, 2-chlorophenylhydrazine) with a malononitrile derivative.
Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for small molecules is slow evaporation from a suitable solvent or solvent mixture, such as ethanol, acetone, or a combination thereof. The goal is to obtain crystals that are typically larger than 0.1 mm in all dimensions, with a regular shape and without visible defects.[4]
X-ray Diffraction Data Collection and Structure Refinement
A single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, often to 100 K or 293 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, is directed at the crystal.
As the crystal is rotated, a diffraction pattern of spots is produced. The intensities and positions of these reflections are recorded by a detector, such as a CCD or CMOS detector.[4]
The collected data is then processed. This includes integration of the reflection intensities, correction for absorption effects, and determination of the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
The process of determining a crystal structure via X-ray crystallography can be visualized as a sequential workflow, from the initial synthesis of the compound to the final validation of the atomic structure.
References
- 1. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: Conventional vs. Microwave-Assisted Methods
For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a detailed comparison of conventional and microwave-assisted methods for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various therapeutic agents. This objective analysis, supported by experimental data from analogous pyrazole syntheses, aims to inform the selection of the most appropriate synthetic strategy.
Performance Comparison: A Quantitative Overview
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often dramatically reducing reaction times and improving yields compared to traditional heating methods. The data presented below, extrapolated from studies on structurally similar pyrazoles, highlights these advantages.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 2 - 12 hours | 2 - 15 minutes |
| Product Yield | 48% - 90% | 62% - 98% |
| Reaction Temperature | 75°C - Reflux | 60°C - 120°C |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires larger volumes | Can often be performed with reduced solvent volumes or under solvent-free conditions |
The Synthetic Pathways: A Visual Workflow
The synthesis of this compound typically proceeds via the condensation of benzylhydrazine with a suitable three-carbon precursor, such as (ethoxymethylene)malononitrile. The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted approaches.
Caption: Conventional synthesis workflow for this compound.
Caption: Microwave-assisted synthesis workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound, based on established procedures for analogous compounds.[1][2][3][4][5] Researchers should optimize these conditions for their specific laboratory setup.
Conventional Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Precursor: To the stirred solution, add (ethoxymethylene)malononitrile (1.0 eq.) portion-wise.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, further purify the product by recrystallization from a suitable solvent.
Microwave-Assisted Synthesis Protocol
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine benzylhydrazine (1.0 eq.) and (ethoxymethylene)malononitrile (1.0 eq.).
-
Solvent Addition: Add a minimal amount of a suitable solvent, such as ethanol, to ensure efficient stirring and absorption of microwave energy.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10 minutes).[6][7] Optimize the time and temperature based on initial test runs.
-
Work-up: After the irradiation is complete, cool the vessel to room temperature.
-
Purification: The product can often be isolated by simple filtration. Wash the collected solid with a small amount of cold solvent and dry. Recrystallization can be performed if higher purity is required.
Conclusion
The comparison between conventional and microwave-assisted synthesis of this compound, based on data from analogous pyrazole syntheses, strongly favors the microwave-assisted approach. The significant reduction in reaction time, coupled with often higher yields, presents a compelling case for the adoption of MAOS in the synthesis of this and other heterocyclic compounds.[8][9] While conventional methods remain viable, microwave-assisted synthesis offers a more efficient, energy-conscious, and rapid route to the desired product, aligning with the principles of green chemistry and the fast-paced demands of modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. youtube.com [youtube.com]
- 6. Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles | MDPI [mdpi.com]
- 7. ijset.in [ijset.in]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative In Vitro Analysis of Pyrazole Derivatives from 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of novel pyrazole derivatives. This report details their in vitro anticancer and antimicrobial properties, complete with experimental data, detailed protocols, and pathway visualizations.
In the quest for novel therapeutic agents, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro performance of various pyrazole derivatives synthesized from the common precursor, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. The data presented herein is compiled from recent scientific literature, offering a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity: A Quantitative Comparison
The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, synthesized from a closely related precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These derivatives have shown significant cytotoxic effects, suggesting their potential as novel anticancer agents.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 8 | 4-(Phenylamino) | A549 (Lung Carcinoma) | 16.75 | [1] |
| HCT-116 (Colon Carcinoma) | 24.16 | [1] | ||
| 10 | 4-(4-Methoxyphenylamino) | A549 (Lung Carcinoma) | 15.68 | [1] |
| HCT-116 (Colon Carcinoma) | 18.78 | [1] | ||
| 12a | 4-(4-Chlorophenylamino) | A549 (Lung Carcinoma) | 13.72 | [1] |
| HCT-116 (Colon Carcinoma) | 23.33 | [1] | ||
| 12b | 4-(4-Bromophenylamino) | A549 (Lung Carcinoma) | 8.21 | [1] |
| HCT-116 (Colon Carcinoma) | 19.56 | [1] | ||
| Erlotinib | (Reference Drug) | A549 (Lung Carcinoma) | 6.77 | [1] |
| HCT-116 (Colon Carcinoma) | 19.22 | [1] |
Note: The presented data is for 1-phenyl substituted pyrazolo[3,4-d]pyrimidines as a close structural analog, due to the limited availability of published data on the specific 1-benzyl derivatives.
Antimicrobial Activity Screening
A series of novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The agar well diffusion method was employed to determine the zone of inhibition, which indicates the antimicrobial efficacy of the tested compounds.
| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 1 | Staphylococcus aureus | 18 | [2] |
| Bacillus cereus | 16 | [2] | |
| Escherichia coli | 14 | [2] | |
| Pseudomonas aeruginosa | 12 | [2] | |
| Candida albicans | 15 | [2] | |
| Streptomycin | (Standard Antibiotic) | 22-28 | [2] |
| Clotrimazole | (Standard Antifungal) | 20-25 | [2] |
Note: The specific structures of the tested pyrazolo[3,4-b]pyridine derivatives are detailed in the cited literature. The data presented is a representative example of the antimicrobial screening results.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the synthesized pyrazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
The antimicrobial efficacy of the pyrazole derivatives is typically evaluated using the agar well diffusion method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganisms (bacteria or fungi) is prepared.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the potential mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
Structure-activity relationship (SAR) studies of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile derivatives
The 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile scaffold is a promising starting point for the development of potent and selective kinase inhibitors, crucial for advancing targeted therapies in areas such as oncology and inflammatory diseases. While a comprehensive structure-activity relationship (SAR) study dedicated exclusively to this specific derivative series is not extensively documented in publicly available literature, a comparative analysis of closely related 5-aminopyrazole and 1-benzylpyrazole derivatives provides significant insights into the key structural modifications that influence their inhibitory activity against various kinases.
This guide synthesizes findings from SAR studies on analogous series, focusing on their activity as p38α MAP kinase and Receptor-Interacting Protein 1 (RIP1) kinase inhibitors. By examining the impact of substitutions on the pyrazole core, the benzyl group, and other positions, we can delineate a clearer path for the rational design of novel therapeutic agents.
Comparative Inhibitory Activity of 5-Aminopyrazole and 1-Benzylpyrazole Derivatives
The following table summarizes the in vitro inhibitory activities of selected 5-aminopyrazole and 1-benzyl-1H-pyrazole derivatives against their respective kinase targets. The data highlights how modifications to the core scaffold and its substituents directly impact potency.
| Compound ID | Core Scaffold | Target Kinase | IC50 / Kd / EC50 (µM) | Key Structural Features | Reference |
| 1a | 1-Benzyl-3-nitro-1H-pyrazole | RIP1 Kinase | Kd = 0.078 | 2,4-Dichlorobenzyl at N1, Nitro at C3 | [1] |
| 4b | 1-Benzyl-1H-pyrazole | RIP1 Kinase | EC50 = 0.160 | Modification of the core from 1a | [1] |
| 2j | 5-Amino-pyrazole | p38α MAP Kinase | Potent Inhibitor (Specific IC50 not provided) | Optimized substitutions on the 5-aminopyrazole scaffold | [2][3] |
| 2f | 5-Amino-pyrazole | p38α MAP Kinase | - | Analog used for co-crystallography studies | [2][3] |
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of these pyrazole derivatives is highly dependent on the nature and position of their substituents. Key SAR insights from related series include:
-
Substitution at the N1 Position: The presence of a benzyl group at the N1 position is a common feature in potent kinase inhibitors. Modifications to the phenyl ring of the benzyl group, such as the introduction of electron-withdrawing groups like chlorine, can significantly influence binding affinity, as seen in compound 1a 's activity against RIP1 kinase.[1]
-
Substituents on the Pyrazole Core: The functional groups attached to the pyrazole ring are critical for activity. For the 5-aminopyrazole series, the amino group at the C5 position is a key pharmacophoric element for interaction with the kinase active site.[2][3] In the case of the 1-benzylpyrazole series targeting RIP1 kinase, a nitro group at the C3 position was part of the initial potent inhibitor.[1]
-
The Role of the 4-Carbonitrile Group: While the provided data does not extensively cover the 4-carbonitrile moiety, this group is known to be a hydrogen bond acceptor and can participate in crucial interactions within a kinase's active site, potentially enhancing potency and selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of related pyrazole derivatives.
RIP1 Kinase Inhibition Assay
The inhibitory activity against RIP1 kinase was determined using a cellular necroptosis assay. This assay measures the ability of a compound to protect cells from induced necrotic cell death, a process mediated by RIP1 kinase.
-
Cell Culture: Human colon adenocarcinoma HT-29 cells are cultured in an appropriate medium supplemented with fetal bovine serum.
-
Induction of Necroptosis: Cells are pre-treated with a combination of TNF-α (Tumor Necrosis Factor-alpha) and a pan-caspase inhibitor (to block apoptosis and promote necroptosis).
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds.
-
Cell Viability Assessment: After an incubation period, cell viability is measured using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: The EC50 values, representing the concentration of the compound that provides 50% protection against necroptosis, are calculated from the dose-response curves.
p38α MAP Kinase Inhibition Assay
The potency of compounds against p38α MAP kinase was evaluated through their ability to inhibit the production of TNF-α in a cellular assay.
-
Cell Line: The assay utilizes a human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α, which is downstream of p38α activation.
-
Inhibitor Addition: The test compounds are added to the cell cultures at various concentrations prior to or concurrently with LPS stimulation.
-
TNF-α Quantification: After a suitable incubation period, the concentration of TNF-α in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in TNF-α production, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Path to Inhibition
To better understand the context of these inhibitors, the following diagrams illustrate a typical experimental workflow for SAR studies and a simplified signaling pathway involving one of the target kinases.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified p38α MAP kinase signaling pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, treating it as a potentially hazardous substance. Structurally similar compounds, such as 5-aminopyrazole-4-carbonitrile and other pyrazole derivatives, are known to cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Profile of Structurally Similar Compounds
To ensure a high margin of safety, the hazard profile for this compound can be inferred from analogous compounds. This "worst-case" approach is a standard practice in the absence of specific data.
| Hazard Category | Finding for Structurally Similar Pyrazole Derivatives |
| Acute Toxicity | While specific data is unavailable, pyrazole derivatives should be handled with care. |
| Skin Irritation | Classified as a skin irritant.[1] |
| Eye Irritation | Classified as a serious eye irritant.[1] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[3] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] High-temperature incineration is a common and effective method for such compounds.[3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3][4]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[3][4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Liquid Waste:
2. Container Selection and Labeling:
-
Use robust, leak-proof containers that are chemically resistant to the compound and any solvents.[5] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5]
-
The label should be clearly marked with "Hazardous Waste" and include the full chemical name: "this compound".[5] Also, list all constituents and their approximate concentrations, the accumulation start date, and the principal investigator's name and laboratory location.[5]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[3][5]
-
This area should be well-ventilated, cool, and dry, and away from incompatible materials.[4] Utilize secondary containment, such as a chemically resistant tray, to mitigate any potential leaks.[5]
4. Arranging for Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department or a licensed chemical waste disposal contractor to schedule a collection.[4]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Essential Safety and Handling Guide for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Summary
This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | Precautionary Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area or outdoors. If inhaled, move to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[1] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling, a systematic approach is necessary. The following workflow outlines the procedural steps for working with this compound.
Caption: A step-by-step workflow for the safe handling of the compound.
Experimental Protocol for Safe Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on the required Personal Protective Equipment (PPE) as detailed in the next section.
-
Ensure a chemical fume hood is operational and prepare the work area within it. An eyewash station and safety shower should be readily accessible.
-
-
Handling:
-
Post-Handling and Cleanup:
-
After use, decontaminate all surfaces that may have come into contact with the chemical.
-
Remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes, preventing serious eye irritation.[1] |
| Body Protection | A laboratory coat. | To protect clothing and prevent skin exposure.[1] |
| Respiratory Protection | Not required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator for dusts is recommended. | To prevent respiratory tract irritation from dust inhalation.[1] |
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: A procedural diagram for the safe disposal of the compound.
Experimental Protocol for Disposal
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including excess reagent, contaminated gloves, and weighing papers, must be collected in a designated hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Do not mix this waste with other waste streams unless permitted by your institution's disposal guidelines.
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical.
-
Keep the waste container sealed at all times, except when adding waste.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
The final disposal must be carried out by an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
